Product packaging for (10)-Shogaol(Cat. No.:CAS No. 36752-54-2)

(10)-Shogaol

Cat. No.: B192378
CAS No.: 36752-54-2
M. Wt: 332.5 g/mol
InChI Key: FADFGCOCHHNRHF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[10]-Shogaol is a monomethoxybenzene, a member of phenols and an enone.
[10]-Shogaol has been reported in Zingiber officinale with data available.
isolated from ginger;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O3 B192378 (10)-Shogaol CAS No. 36752-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-19(22)15-13-18-14-16-20(23)21(17-18)24-2/h11-12,14,16-17,23H,3-10,13,15H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADFGCOCHHNRHF-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36752-54-2, 104186-05-2
Record name (E)-1-(4-Hydroxy-3-methoxy-phenyl)tetradec-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036752542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP39BHE708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name [10]-Shogaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031462
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis and Isolation of (10)-Shogaol: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of (10)-Shogaol for research applications. It is intended for researchers, scientists, and professionals in the field of drug development. The document details established methodologies for both the chemical synthesis of this compound, commencing from commercially available precursors, and its isolation from natural sources, specifically the rhizomes of Zingiber officinale (ginger). Quantitative data pertaining to yields, purity, and analytical parameters are systematically presented in tabular format. Furthermore, this guide elucidates the signaling pathways modulated by this compound, with a particular focus on its role in stimulating the production of key growth factors. Detailed experimental protocols and visual diagrams of workflows and signaling cascades are provided to facilitate practical implementation in a laboratory setting.

Introduction

This compound is a naturally occurring bioactive compound found in the rhizomes of ginger (Zingiber officinale). It belongs to the shogaol class of compounds, which are typically formed from the dehydration of their corresponding gingerols during drying or heat treatment of ginger.[1] Research has indicated that shogaols, including this compound, exhibit a range of promising pharmacological activities. Notably, this compound has been shown to act as an antioxidant and to promote the proliferation and migration of skin cells, suggesting its potential as a wound-healing agent.[2][3] This activity is linked to its ability to enhance the production of crucial growth factors, including Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor-αβ (PDGF-αβ), and Vascular Endothelial Growth Factor (VEGF).[2][3]

The therapeutic potential of this compound has spurred interest in its synthesis and isolation for further preclinical and clinical investigation. This guide aims to provide the necessary technical information for researchers to obtain high-purity this compound for their studies.

Synthesis of this compound

A viable synthetic route to this compound begins with the readily available starting material, vanillin. The overall synthesis involves a three-stage process:

  • Synthesis of Dehydrozingerone: An aldol condensation of vanillin with acetone.

  • Synthesis of (10)-Dehydrogingerone: A subsequent aldol condensation of dehydrozingerone with nonanal.

  • Reduction and Dehydration: Hydrogenation of the diketone to yield (10)-Gingerol, followed by acid-catalyzed dehydration to afford this compound.

Below is a detailed experimental protocol for this synthetic pathway.

Experimental Protocol: Synthesis of this compound

2.1.1. Stage 1: Synthesis of Dehydrozingerone

  • In a suitable reaction vessel, dissolve vanillin (1 equivalent) in acetone.

  • Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture with stirring.

  • Continue stirring at room temperature for 24-48 hours.

  • After the reaction is complete, acidify the mixture with a 10% hydrochloric acid (HCl) solution until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude dehydrozingerone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow crystalline solid.

2.1.2. Stage 2: Synthesis of (10)-Dehydrogingerone

  • Dissolve dehydrozingerone (1 equivalent) and nonanal (1.1 equivalents) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (10)-dehydrogingerone.

2.1.3. Stage 3: Synthesis of this compound

  • Reduction to (10)-Gingerol: Dissolve (10)-dehydrogingerone in a suitable solvent (e.g., ethanol or methanol) and add a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain crude (10)-Gingerol.

  • Dehydration to this compound: Dissolve the crude (10)-Gingerol in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ionic liquid).[4][5]

  • Heat the reaction mixture to reflux and monitor the dehydration by TLC.

  • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude this compound by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow vanillin Vanillin dehydrozingerone Dehydrozingerone vanillin->dehydrozingerone Aldol Condensation acetone Acetone acetone->dehydrozingerone dehydrogingerone_10 (10)-Dehydrogingerone dehydrozingerone->dehydrogingerone_10 Aldol Condensation nonanal Nonanal nonanal->dehydrogingerone_10 gingerol_10 (10)-Gingerol dehydrogingerone_10->gingerol_10 Hydrogenation shogaol_10 This compound gingerol_10->shogaol_10 Dehydration

Caption: Synthetic pathway of this compound from vanillin.

Quantitative Data for Synthesis
StepProductTypical YieldPurityAnalytical Method
1Dehydrozingerone70-85%>95%NMR, HPLC
2(10)-Dehydrogingerone60-75%>90%NMR, HPLC
3This compound80-95% (dehydration)>98%NMR, HPLC-MS

Isolation of this compound from Zingiber officinale

This compound is naturally present in dried or heat-processed ginger rhizomes. The isolation process typically involves extraction followed by chromatographic purification.

Experimental Protocol: Isolation of this compound

3.1.1. Extraction

  • Obtain dried and powdered ginger rhizomes.

  • Perform extraction using one of the following methods:

    • Maceration: Soak the ginger powder in a suitable solvent (e.g., 95% ethanol) for 24-48 hours at room temperature with occasional agitation.

    • Ultrasonic-Assisted Extraction (UAE): Suspend the ginger powder in a solvent and sonicate in an ultrasonic bath for 30-60 minutes.

    • Microwave-Assisted Extraction (MAE): Irradiate a suspension of ginger powder in a solvent in a microwave extractor. Optimize power and time for maximum yield.

  • After extraction, filter the mixture to remove solid plant material.

  • Concentrate the filtrate under reduced pressure to obtain a crude extract.

3.1.2. Purification

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Combine the this compound-rich fractions and concentrate.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) (Final Purification):

    • Prep-HPLC: Dissolve the partially purified extract in the mobile phase and inject it into a preparative HPLC system equipped with a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile and water, for elution.[1] Collect the fraction corresponding to the retention time of this compound.

    • HSCCC: Utilize a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water.[6] The crude extract is dissolved in a mixture of the two phases and introduced into the HSCCC instrument. The fractions are collected and analyzed by HPLC to identify and combine those containing pure this compound.[6]

  • Evaporate the solvent from the pure fractions to obtain isolated this compound.

Isolation Workflow Diagram

Isolation_Workflow ginger Dried Ginger Rhizomes extraction Extraction (Maceration/UAE/MAE) ginger->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction hplc_hsccc Prep-HPLC or HSCCC enriched_fraction->hplc_hsccc shogaol_10 This compound hplc_hsccc->shogaol_10

Caption: Isolation workflow of this compound from ginger.

Quantitative Data for Isolation
Extraction MethodPurification MethodYield of this compoundPurityAnalytical Method
Maceration (Ethanol)Silica Gel -> Prep-HPLCVariable>98%HPLC, NMR
UAE (Ethanol)Silica Gel -> Prep-HPLCVariable>98%HPLC, NMR
Maceration (Ethanol)HSCCC~4 mg from 500 mg crude extract[6]>92%[6]HPLC

Signaling Pathways Modulated by this compound

This compound has been demonstrated to enhance the production of TGF-β, PDGF-αβ, and VEGF in human skin cells (fibroblasts and keratinocytes).[2][3] This upregulation of growth factors is a key mechanism behind its potential wound-healing properties. The TGF-β signaling pathway, in particular, plays a crucial role in tissue repair and fibrosis through the activation of Smad proteins.

TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, and extracellular matrix (ECM) production.[7][8] this compound is believed to promote this pathway, leading to increased synthesis and secretion of growth factors and ECM components by fibroblasts.

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus shogaol_10 This compound tgf_beta TGF-β shogaol_10->tgf_beta Induces production tgfbr2 TGFβRII tgf_beta->tgfbr2 Binds tgfbr1 TGFβRI tgfbr2->tgfbr1 Recruits & Phosphorylates smad23 Smad2/3 tgfbr1->smad23 Phosphorylates p_smad23 p-Smad2/3 smad_complex Smad2/3/4 Complex p_smad23->smad_complex Complexes with smad4 Smad4 smad4->smad_complex gene_transcription Gene Transcription smad_complex->gene_transcription Translocates & Activates growth_factors TGF-β, PDGF, VEGF (Synthesis & Secretion) gene_transcription->growth_factors Leads to

Caption: Proposed signaling pathway of this compound-induced growth factor production.

Conclusion

This technical guide provides detailed, actionable protocols for the synthesis and isolation of this compound, catering to the needs of research professionals. The synthetic route starting from vanillin offers a reliable method for obtaining this bioactive compound, while the isolation procedures from Zingiber officinale provide a means to source it from natural materials. The compiled quantitative data serves as a valuable resource for experimental planning and optimization. Furthermore, the elucidation of the TGF-β/Smad signaling pathway's involvement offers insights into the molecular mechanisms underlying the therapeutic potential of this compound. This comprehensive guide is intended to facilitate further research into the pharmacological properties and applications of this promising natural product.

References

Preliminary Bioactivity Screening of (10)-Shogaol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a pungent constituent derived from the ginger rhizome (Zingiber officinale), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a dehydrated analogue of (10)-gingerol, this compound exhibits a range of bioactive properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Bioactivity Profile of this compound

This compound demonstrates a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data from various in vitro and in vivo studies are presented to facilitate a comparative analysis of its potency.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. Its anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
H-1299Human Lung CancerStronger than (10)-gingerol[1][2]
HCT-116Human Colon CancerStronger than (10)-gingerol[1][2]
KG-1aLeukemia2.99 ± 0.01 µg/mL (shogaol)[3]

Note: Some studies evaluate a mixture of shogaols or do not differentiate between isomers. Data presented is specific to this compound where available, or representative of shogaols' activity.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented, with evidence pointing to its ability to inhibit key inflammatory mediators and signaling pathways. A significant aspect of its anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[4][5] this compound has been identified as a potent COX-2 inhibitor with an IC50 value of 7.5 ± 0.6 μM, while showing no inhibition of COX-1.[4] It also modulates the production of pro-inflammatory cytokines. In a dextran sodium sulfate (DSS)-induced colitis mouse model, this compound was found to be the most effective among several gingerol and shogaol derivatives in suppressing inflammation through the regulation of NF-κB signaling.[6]

Table 2: Anti-inflammatory Activity of this compound

Assay/ModelTarget/ParameterEffectQuantitative DataReference
COX Inhibition AssayCOX-2InhibitionIC50: 7.5 ± 0.6 µM[4]
DSS-induced colitis in miceInflammationReductionMost potent among tested gingerols and shogaols[6]
LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-1β, IL-6InhibitionDose-dependent reduction[7][8]
Antioxidant Activity

This compound exhibits notable antioxidant properties by scavenging free radicals and reducing oxidative stress. The antioxidant capacity of this compound has been evaluated using various in vitro assays, as detailed in Table 3.

Table 3: Antioxidant Activity of this compound

AssayParameterResultReference
DPPH Radical Scavenging AssayScavenging Activity34.54% inhibition[9]
Hydroxyl Radical Scavenging AssayScavenging ActivityIC50: 0.72 µM (for 6-shogaol)[10]
Superoxide Radical Scavenging AssayScavenging ActivityIC50: 0.85 µM (for 6-shogaol)[10]
Neuroprotective Effects

While much of the research on the neuroprotective effects of shogaols has focused on 6-shogaol, the available evidence suggests that shogaols, in general, possess neuroprotective properties. These effects are linked to their anti-inflammatory and antioxidant activities within the central nervous system. Shogaol treatment has been shown to reduce the expression of neuroinflammatory genes in the cortex and hippocampus and improve cognitive functions in mice with neuroinflammation induced by metals and a high-fat diet.[11][12][13] Specifically, 6-shogaol has been demonstrated to inhibit microglial activation and suppress the production of pro-inflammatory mediators in the brain, suggesting a potential therapeutic role in neurodegenerative diseases.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the preliminary bioactivity screening of this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical-scavenging activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • This compound stock solution (dissolved in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.

  • Reaction Mixture: In a 96-well plate or cuvette, add a defined volume of each this compound dilution and an equal volume of the DPPH working solution.[19] Include a control (solvent with DPPH solution) and a blank (solvent only).

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[2][19]

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[20]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of this compound.

Western Blot Analysis for NF-κB and Apoptosis Pathways

Western blotting is a technique used to detect specific proteins in a sample. It is instrumental in studying the modulation of signaling pathways like NF-κB and apoptosis by this compound.

Materials:

  • Cell culture and treatment reagents (as described in the MTT assay)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treating cells with this compound and/or a stimulant (e.g., LPS for NF-κB activation), wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare the effects of this compound treatment.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of various cellular signaling pathways. This section provides diagrams generated using Graphviz to visualize these pathways and a typical experimental workflow for screening bioactivity.

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is a key regulator of the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates Shogaol This compound Shogaol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IKK:e->IkB:w NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators: TNF-α, IL-6, COX-2)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis by this compound

The anticancer effects of this compound are partly mediated by the induction of apoptosis, or programmed cell death. This process involves a cascade of events leading to the activation of caspases and the execution of cell death.

Apoptosis_Pathway Shogaol This compound ROS ↑ ROS Production Shogaol->ROS Bax ↑ Bax Shogaol->Bax Bcl2 ↓ Bcl-2 Shogaol->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the preliminary bioactivity screening of a natural compound like this compound.

Experimental_Workflow Start Start: This compound Antioxidant Antioxidant Activity (e.g., DPPH Assay) Start->Antioxidant Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on various cancer cell lines) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Activity (e.g., COX-2 Inhibition, Cytokine Measurement) Start->AntiInflammatory Neuroprotection Neuroprotective Activity (e.g., Neuroinflammation models) Start->Neuroprotection Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cytotoxicity->Mechanism AntiInflammatory->Mechanism Neuroprotection->Mechanism End Lead Compound Identification Mechanism->End

Caption: General workflow for preliminary bioactivity screening.

Conclusion

The preliminary bioactivity screening of this compound reveals its significant potential as a multifaceted therapeutic agent. Its notable anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, supported by quantitative data and mechanistic insights into its modulation of key signaling pathways such as NF-κB and apoptosis, underscore its promise for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to validate and expand upon these findings. Future studies should focus on a broader range of cancer cell lines, more in-depth in vivo models for anti-inflammatory and neuroprotective activities, and a deeper exploration of its molecular targets to fully elucidate its therapeutic potential and pave the way for its development as a novel drug candidate.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of (10)-Shogaol in Cellular Signaling Pathways

Abstract

This compound, a prominent bioactive compound derived from the dried rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its diverse pharmacological activities. These activities, which include anti-inflammatory, anti-cancer, and antioxidant effects, are underpinned by its ability to modulate a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its influence on cellular behavior, focusing on key pathways such as NF-κB, MAPK, and those regulating apoptosis and cell cycle progression. This document synthesizes current research findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound, often studied in conjunction with its structural analogs like 6-Shogaol and 8-Shogaol, demonstrates a remarkable capacity to interfere with intracellular signaling networks that are frequently dysregulated in chronic diseases.

Anti-Inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

A primary mechanism of this compound's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, triggering the expression of pro-inflammatory cytokines, enzymes, and chemokines.

  • TLR4/TRAF6 Axis Inhibition: In inflammatory models, such as those induced by lipopolysaccharides (LPS), this compound has been shown to downregulate the expression of Toll-like Receptor 4 (TLR4) and TNF Receptor-Associated Factor 6 (TRAF6).[1][2] This action is critical as the TLR4/TRAF6 complex is an upstream activator of both the NF-κB and MAPK pathways.

  • Suppression of NF-κB Translocation: By inhibiting the upstream signaling components, this compound effectively suppresses the translocation of NF-κB into the nucleus.[1][2] This prevents the transcription of target genes responsible for producing inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Studies on DSS-induced colitis in mice have confirmed that shogaols exhibit potent anti-inflammatory effects by regulating NF-κB signaling.[3]

  • Downregulation of MAPK Signaling: The inhibition of the TLR4/TRAF6 axis also leads to the downregulation of the MAPK pathway. Specifically, this compound, often in combination with 6-Shogaol and Curcumin, significantly inhibits the phosphorylation of JNK (c-Jun N-terminal kinase) and its downstream target, c-Jun.[1] Shogaols have a broad action in suppressing proinflammatory mediators by interfering with p38 MAPK.[1]

G Diagram 1: this compound's Inhibition of NF-κB and MAPK Pathways LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 MAPK_Pathway MAPK Pathway (JNK, p38) TRAF6->MAPK_Pathway NFkB_Pathway IκBα TRAF6->NFkB_Pathway Nucleus Nucleus MAPK_Pathway->Nucleus NFkB NF-κB (p65/p50) NFkB_Pathway->NFkB NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammation Transcription Shogaol This compound Shogaol->TLR4 Shogaol->TRAF6

Diagram 1: this compound's Inhibition of NF-κB and MAPK Pathways
Anti-Cancer Signaling: Induction of Apoptosis and Cell Cycle Arrest

This compound exhibits potent anti-proliferative effects against various cancer cell lines by inducing programmed cell death (apoptosis) and halting the cell cycle.[4][5]

  • Induction of Apoptosis: Shogaols can trigger the mitochondrial apoptotic pathway.[4] At pro-apoptotic concentrations, this compound has been found to induce abnormal mitotic cell death.[6][7] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[8]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, preventing cancer cells from proliferating. It has been shown to cause G2/M phase arrest, a critical checkpoint in the cell division process.[6][7] This arrest is associated with the aggregation of tubulin, a key component of the mitotic spindle.[6][7]

G Diagram 2: this compound's Pro-Apoptotic Mechanism Shogaol This compound ROS ↑ Reactive Oxygen Species (ROS) Shogaol->ROS Tubulin Tubulin Aggregation Shogaol->Tubulin Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis G2M_Arrest->Apoptosis

Diagram 2: this compound's Pro-Apoptotic Mechanism
Cytoprotective Signaling: Modulation of the Nrf2 Pathway

The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. While some studies show that shogaols can synergistically increase Nrf2 activity, the primary anti-inflammatory mechanism appears to be independent of this induction.[1][2] This suggests that while this compound may contribute to cellular protection against oxidative stress, its potent anti-inflammatory effects are more directly linked to the inhibition of NF-κB and MAPK signaling.

Quantitative Data Summary

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Shogaols in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 Value (µM)Reference
This compoundH-1299Human Lung CancerStronger than (10)-Gingerol[5][9]
This compoundHCT-116Human Colon CancerStronger than (10)-Gingerol[5][9]
Shogaol (unspecified)KG-1aLeukemia2.99 µg/mL[10]
(6)-ShogaolH-1299Human Lung Cancer~8[5][9]
(6)-ShogaolHCT-116Human Colon CancerMore potent than in H-1299[5]
(6)-ShogaolPC-12Rat Pheochromocytoma12.14 µg/mL (43.91 µM)[11]
Table 2: Effects of this compound on Skin Cell Proliferation and Migration
Cell TypeConcentrationEffect on Cell Viability (% of Control)Effect on Cell Migration (% of Control)Reference
Keratinocytes2 µM180.25%236.0% (at 24h)[6][12]
Keratinocytes10 µMNo significant difference250.44% (at 24h)[6][12]
Fibroblasts2 µM138.01%246.06% (at 24h)[6][12]
Fibroblasts10 µMNo significant differenceNot specified[6][12]
Table 3: Effects of this compound on Growth Factor Production in Skin Cells
Cell TypeGrowth FactorConcentrationIncrease in Production (% of Control)Reference
KeratinocytesPDGF-αβ2 µM225.9%[7][12]
KeratinocytesPDGF-αβ10 µM195.9%[7][12]
KeratinocytesVEGF2 µM129.8%[7][12]
FibroblastsPDGF-αβ2 µM212.8%[7][12]
FibroblastsVEGF2 µM108.8%[7][12]

Detailed Experimental Protocols

The findings described in this guide are based on a range of standard and advanced molecular and cell biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., keratinocytes, fibroblasts, or cancer cells) in a 96-well plate at a density of 2 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.[6][13][14]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 2 µM to 100 µM) or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6][15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Solubilization: Remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14][15]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

G Diagram 3: Experimental Workflow for MTT Assay Start Start: Seed Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Attachment) Start->Incubate1 Treat Treat with this compound & Vehicle Control Incubate1->Treat Incubate2 Incubate for 24-72h (Treatment Period) Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Crystals Incubate3->Solubilize Read Measure Absorbance with Plate Reader Solubilize->Read End End: Analyze Data (% Viability) Read->End

Diagram 3: Experimental Workflow for MTT Assay
Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of signaling pathway components.

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-JNK, NF-κB p65), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of soluble proteins, such as cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or serum.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Addition: Add samples (e.g., cell culture media) and standards to the wells.

  • Detection Antibody: Add a biotinylated detection antibody.

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Add a colorimetric substrate, which is converted by the enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance. The concentration is determined by comparison to a standard curve.[3]

Conclusion and Future Directions

This compound is a potent natural compound that exerts significant biological effects by modulating key cellular signaling pathways. Its ability to concurrently inhibit pro-inflammatory NF-κB and MAPK signaling while inducing pro-apoptotic and cell cycle arrest pathways in cancer cells highlights its therapeutic potential. The quantitative data demonstrate its efficacy at micromolar concentrations. For drug development professionals, this compound represents a promising lead compound. Future research should focus on its in vivo efficacy, bioavailability, safety profile, and the potential for synergistic combinations with existing therapeutic agents to enhance clinical outcomes in inflammatory diseases and oncology.

References

Thermal Stability and Degradation of (10)-Shogaol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(10)-Shogaol, a prominent bioactive compound found in dried ginger (Zingiber officinale), is recognized for its potent anti-inflammatory, antioxidant, and neuroprotective properties. As a dehydrated derivative of (10)-gingerol, its formation and stability are critically influenced by thermal processing. This technical guide provides an in-depth analysis of the thermal stability of this compound, its degradation products, and the methodologies employed for their characterization.

Thermal Stability of this compound

The thermal stability of this compound is a crucial parameter in the processing and formulation of ginger-based products. Elevated temperatures promote the conversion of (10)-gingerol to this compound; however, excessive heat can lead to the degradation of this compound itself.

Studies on the thermal processing of ginger have shown that the concentration of this compound, along with its counterparts (6)-shogaol and (8)-shogaol, increases with heat treatment up to a certain point. For instance, during hot air drying of ginger, the formation of this compound is significantly enhanced at temperatures around 150°C. However, at temperatures of 180°C and above, a marked decrease in the concentration of this compound is observed, indicating its thermal degradation.[1] This degradation is often attributed to polymerization reactions at these high temperatures.[1]

In aqueous solutions, the stability of shogaols, including this compound, is also dependent on pH. While specific kinetic studies on the thermal degradation of isolated this compound are limited, research on[2]-shogaol has shown that its degradation is influenced by both temperature and pH, with greater stability observed at neutral to slightly acidic pH.[3][4]

Degradation Products of this compound

The primary degradation pathways for shogaols under thermal stress are believed to involve polymerization and hydration.

Polymerization Products

At high temperatures (e.g., 180°C), shogaols can undergo polymerization, leading to a decrease in their detectable concentrations.[1] The exact structures of these polymers are not well-characterized in the existing literature.

Hydration to Paradols

A significant degradation pathway for shogaols at elevated temperatures in the presence of water is hydration of the α,β-unsaturated ketone moiety to form the corresponding paradols. Specifically, this compound is expected to hydrate to form (10)-Paradol. This reaction has been observed to occur at temperatures above 130°C in subcritical water extraction experiments.[5][6]

Data Presentation

Table 1: Concentration of this compound under Different Drying Conditions
Drying MethodTemperature (°C)Time (h)This compound Content (mg/g DW)Reference
Open Sun Drying~35-0.12 ± 0.01[1]
Solar Tunnel Drying~55-0.21 ± 0.02[1]
Hot Air Drying12060.35 ± 0.04[1]
Hot Air Drying15060.58 ± 0.06[1]
Hot Air Drying18060.25 ± 0.03[1]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound involves reverse-phase HPLC with UV or mass spectrometric detection.

  • Instrumentation: HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and a data acquisition system.

  • Mobile Phase: A gradient elution is typically used, with a mixture of water (often with a small percentage of formic acid to improve peak shape) and acetonitrile.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at 282 nm.

  • Sample Preparation: Ginger extracts are prepared by solvent extraction (e.g., with methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound.

Identification of Degradation Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the structural elucidation of degradation products.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with a tandem mass analyzer (e.g., quadrupole time-of-flight or triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for shogaols and their derivatives.

  • Chromatography: The same chromatographic conditions as for HPLC-UV can generally be applied.

  • Mass Analysis:

    • Full Scan MS: To determine the molecular weights of the parent compounds and their degradation products.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns of the ions of interest. For this compound, characteristic fragmentation includes the neutral loss of a benzyl group.

  • Data Analysis: The mass spectra of the degradation products are analyzed to propose their chemical structures. Comparison with the fragmentation pattern of the parent compound and known degradation products (like paradols) aids in identification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis GingerSample Ginger Sample Extraction Solvent Extraction (e.g., Methanol) GingerSample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV Analysis (Quantification) Filtration->HPLC LCMS LC-MS/MS Analysis (Identification of Degradation Products) Filtration->LCMS Quantification Quantification of This compound HPLC->Quantification Identification Identification of Degradation Products LCMS->Identification

Caption: Experimental workflow for the analysis of this compound and its degradation products.

degradation_pathway Shogaol This compound Paradol (10)-Paradol Shogaol->Paradol Hydration (>130°C, H₂O) Polymers Polymerization Products Shogaol->Polymers Polymerization (>180°C)

Caption: Proposed thermal degradation pathways of this compound.

signaling_pathway Shogaol This compound NFkB NF-κB Shogaol->NFkB Inhibition GrowthFactors Growth Factors (TGF-β, PDGF-αβ, VEGF) Shogaol->GrowthFactors Stimulation Inflammation Inflammatory Response NFkB->Inflammation CellProlif Cell Proliferation & Migration GrowthFactors->CellProlif

Caption: Signaling pathways modulated by this compound.

References

Methodological & Application

Application Note: Quantification of (10)-Shogaol in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of (10)-Shogaol in plant extracts, particularly from Zingiber officinale (ginger). This compound is a significant bioactive compound known for its various pharmacological activities. This protocol provides a reliable and reproducible methodology for extraction, separation, and quantification, essential for quality control, standardization of herbal products, and pharmacological research.

Principle

This method employs reverse-phase HPLC to separate this compound from other components in a plant extract matrix. The separation is achieved on a C18 analytical column using a gradient elution mobile phase composed of aqueous formic acid and acetonitrile.[1] Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength, typically around 282 nm, and comparing the peak area to that of a certified reference standard.[1][2] The concentration of this compound in the sample is determined using a calibration curve generated from a series of known standard concentrations.

Apparatus and Materials

  • Apparatus:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[3][4]

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator (optional)

    • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)[5]

    • Volumetric flasks and pipettes

    • HPLC vials

  • Chemicals and Reagents:

    • This compound certified reference standard (>95% purity)

    • Acetonitrile (HPLC grade)[6]

    • Methanol (HPLC grade)[5]

    • Formic acid (AR grade)[1]

    • Ultrapure water (18.2 MΩ·cm)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.[1] This can be sonicated briefly to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with acetonitrile to prepare a series of working standards. A typical concentration range for the calibration curve is 0.5 - 50 µg/mL.[1][7][8]

  • Storage: Store all standard solutions at -20°C in amber vials to protect from light and prevent degradation.

Preparation of Plant Extract Sample
  • Drying and Grinding: Dry the plant material (e.g., ginger rhizomes) at room temperature in a shaded, well-ventilated area and grind it into a fine powder (to pass through a 250 µm sieve).[5]

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol.[5][6]

  • Sonication: Sonicate the mixture for 30-60 minutes at room temperature to facilitate the extraction of this compound.[5][6]

  • Centrifugation: Centrifuge the resulting slurry at 3,200 g for 10 minutes to pellet the solid material.[9]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1][5]

  • Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

HPLC-UV Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterCondition
Instrument Agilent 1260 HPLC system or equivalent[1]
Column ODS Genesis C18 (250 × 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A 10 mM Aqueous Formic Acid[1]
Mobile Phase B Acetonitrile[1]
Elution Method Gradient Elution[1]
Gradient Program 0-5 min, 60% B; 5-15 min, 60-80% B; 15-25 min, 80-90% B; 25-30 min, 90% B; 30-35 min, 90-60% B; 35-38 min, 60% B[1]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[1]
Column Temperature 25 °C[1][2]
Detection Wavelength 282 nm[1]
Run Time 38 minutes[1][2]
Method Validation

The analytical method should be validated according to ICH guidelines. The table below presents typical validation parameters derived from established methods for shogaols.[7][8][10]

Validation ParameterSpecificationTypical Value
Linearity (r²) ≥ 0.9990.9997[7][8]
Linear Range Appropriate for expected sample concentrations0.5 - 10.0 µg/mL[7][8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.18 - 0.80 µg/mL[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.54 - 2.42 µg/mL[1]
Precision (%RSD) Intra-day & Inter-day < 2%< 2%[7][8]
Accuracy (% Recovery) 98 - 102%99.5 - 100.5%[10]
Quantification of this compound
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of peak area versus concentration (µg/mL).

  • Sample Analysis: Inject the prepared plant extract sample solution.

  • Calculation: Determine the concentration of this compound in the sample extract (C_extract) using the linear regression equation from the calibration curve (y = mx + c), where 'y' is the peak area of this compound in the sample chromatogram.

    • Concentration in solid plant material (mg/g) = (C_extract × V × D) / W

      • C_extract: Concentration from calibration curve (µg/mL)

      • V: Volume of extraction solvent (mL)

      • D: Dilution factor (if any)

      • W: Weight of the initial plant material (mg)

Data Presentation

Example Quantification Results

The following table shows representative data for the quantification of shogaols in a supercritical CO2 extract of Zingiber officinale var. rubrum.[1]

AnalyteRetention Time (tR, min)Concentration in Extract (µg/mL)
6-Shogaol~22.548.39 ± 2.97
8-Shogaol~28.013.27 ± 0.93
This compound ~34.5 11.03 ± 0.28

Visualization of Experimental Workflow

The diagram below illustrates the complete workflow for the quantification of this compound in plant extracts.

HPLC_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Quantification plant_material 1. Weigh Dried Plant Powder extraction 2. Add Methanol & Sonicate plant_material->extraction centrifuge 3. Centrifuge Mixture extraction->centrifuge filter_sample 4. Filter Supernatant (0.22 µm) centrifuge->filter_sample hplc_vial 5. Transfer to HPLC Vial filter_sample->hplc_vial standard_weigh A. Weigh this compound Standard stock_solution B. Prepare Stock Solution (100 µg/mL) standard_weigh->stock_solution working_standards C. Prepare Working Standards (Serial Dilution) stock_solution->working_standards inject_standards 6. Inject Standards for Calibration Curve working_standards->inject_standards peak_integration 8. Integrate Peak Area at 282 nm inject_standards->peak_integration inject_sample 7. Inject Plant Extract Sample inject_sample->peak_integration calibration_curve 9. Generate Calibration Curve peak_integration->calibration_curve quantification 10. Calculate Concentration in Sample calibration_curve->quantification final_report 11. Report Result (mg/g) quantification->final_report

Caption: Workflow for this compound Quantification.

References

Therapeutic Potential of (10)-Shogaol: In Vivo Animal Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(10)-Shogaol, a bioactive compound derived from ginger, has demonstrated significant promise in preclinical studies for its anti-inflammatory, anti-cancer, and metabolic regulatory properties. Its enhanced potency compared to other ginger-derived compounds, such as 6-shogaol, makes it a compelling candidate for therapeutic development. This document provides detailed application notes and protocols for establishing in vivo animal models to investigate the therapeutic potential of this compound across various disease areas.

While in vivo research specifically focused on this compound is still emerging, the extensive studies on the closely related 6-shogaol provide a robust framework for designing and implementing animal models. The protocols outlined below are adapted from established methodologies for shogaols and other ginger compounds, with considerations for the potentially higher potency of this compound.

I. Anti-Cancer Potential

This compound has shown superior growth inhibitory effects on various cancer cell lines compared to other gingerols and shogaols.[1][2] In vivo studies are crucial to validate these in vitro findings and to evaluate the systemic anti-tumor effects of this compound.

Application Note:

A xenograft mouse model is the gold standard for assessing the in vivo efficacy of anti-cancer compounds. This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. Treatment with this compound is initiated once tumors are established, and key endpoints include tumor growth inhibition, apoptosis induction, and analysis of relevant signaling pathways. Given that shogaols have demonstrated greater potency than gingerols, it is plausible that this compound may exhibit stronger in vivo anti-tumor effects.[1]

Experimental Protocol: Xenograft Mouse Model of Lung Cancer

1. Cell Culture:

  • Culture H-1299 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Use 6-8 week old female athymic nude mice (nu/nu).

  • Acclimatize the animals for one week prior to the experiment.

3. Tumor Implantation:

  • Harvest H-1299 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

4. Treatment Protocol:

  • Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

  • Prepare this compound in a vehicle of corn oil or DMSO/saline.

  • Administer this compound intraperitoneally (i.p.) or by oral gavage at doses ranging from 5-20 mg/kg body weight, daily or three times per week. The optimal dose should be determined in a preliminary dose-escalation study.

  • The control group receives the vehicle only.

5. Data Collection and Analysis:

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Monitor body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors.

  • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and the remainder snap-frozen for western blot or PCR analysis of key signaling proteins (e.g., Akt, mTOR, NF-κB).

Quantitative Data from In Vitro Cancer Studies:
Cell LineCompoundIC50 (µM)Reference
H-1299 (Lung Cancer)This compound~15[1]
H-1299 (Lung Cancer)(6)-Shogaol~8[1]
HCT-116 (Colon Cancer)This compound~20[2]
HCT-116 (Colon Cancer)(6)-Shogaol~24[2]

II. Neuroinflammation and Neuroprotection

Shogaols have demonstrated potent anti-neuroinflammatory effects by inhibiting microglial activation and the production of pro-inflammatory mediators.[3][4] These properties suggest a therapeutic potential for neurodegenerative diseases.

Application Note:

The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a widely used and reproducible model to study the effects of anti-inflammatory compounds on the central nervous system. This model mimics the acute inflammatory response seen in various neurological disorders.

Experimental Protocol: LPS-Induced Neuroinflammation Mouse Model

1. Animal Model:

  • Use 8-10 week old male C57BL/6 mice.

  • Acclimatize the animals for one week.

2. Treatment Protocol:

  • Randomize mice into control and treatment groups.

  • Administer this compound (5-20 mg/kg, i.p. or oral gavage) or vehicle one hour prior to LPS injection.

3. Induction of Neuroinflammation:

  • Inject LPS (0.5 mg/kg, i.p.) to induce a systemic inflammatory response leading to neuroinflammation.

  • The control group receives a saline injection.

4. Data Collection and Analysis:

  • At 24 hours post-LPS injection, euthanize the mice and collect brain tissue.

  • Isolate the hippocampus and cortex.

  • Analyze the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.

  • Perform immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation markers.

  • Western blot analysis can be used to assess the phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

Visualization of Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis acclimatization Acclimatization of Mice randomization Randomization into Groups acclimatization->randomization treatment This compound or Vehicle Administration randomization->treatment induction LPS or Saline Injection treatment->induction euthanasia Euthanasia and Tissue Collection induction->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis

Caption: Workflow for the LPS-induced neuroinflammation mouse model.

III. Metabolic Disease

Shogaols have been shown to improve glucose utilization and reduce lipid accumulation in vitro, suggesting a potential role in managing metabolic disorders like type 2 diabetes.[5]

Application Note:

A high-fat diet (HFD)-induced obesity and insulin resistance model in mice is a relevant model to study the effects of this compound on metabolic parameters. This model mimics the key features of metabolic syndrome in humans.

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

1. Animal Model:

  • Use 4-5 week old male C57BL/6J mice.

2. Diet and Treatment:

  • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • After the induction period, randomize the HFD-fed mice into treatment and vehicle groups.

  • Administer this compound (10-30 mg/kg, oral gavage) or vehicle daily for 4-6 weeks.

3. Data Collection and Analysis:

  • Monitor body weight and food intake weekly.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

  • At the end of the study, collect blood for analysis of fasting glucose, insulin, and lipid profiles (cholesterol, triglycerides).

  • Collect and weigh epididymal white adipose tissue (eWAT) and liver.

  • Analyze gene expression of inflammatory and metabolic markers in adipose tissue and liver via qPCR.

Signaling Pathways Modulated by Shogaols

Shogaols exert their therapeutic effects by modulating several key signaling pathways involved in inflammation, cell survival, and metabolism.

G cluster_0 Inflammation Shogaol This compound NFkB NF-κB Shogaol->NFkB Inhibits MAPK MAPK Shogaol->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Inhibition of pro-inflammatory signaling by this compound.

G cluster_1 Cancer Cell Survival Shogaol This compound Akt Akt Shogaol->Akt Inhibits Apoptosis Apoptosis Shogaol->Apoptosis Induces mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: Modulation of cancer cell survival pathways by this compound.

G cluster_2 Metabolic Regulation Shogaol This compound AMPK AMPK Shogaol->AMPK Activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes LipidSynthesis Lipid Synthesis AMPK->LipidSynthesis Inhibits

Caption: Activation of AMPK signaling by this compound in metabolic regulation.

Conclusion

The available evidence strongly supports the therapeutic potential of this compound in oncology, neuroinflammation, and metabolic diseases. The provided protocols offer a foundation for researchers to design and execute robust in vivo studies to further elucidate its mechanisms of action and evaluate its efficacy. Future research should focus on head-to-head comparisons with other shogaols and established therapeutics to fully characterize the promising profile of this compound.

References

Application of (10)-Shogaol in Cancer Cell Line Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(10)-Shogaol, a bioactive compound derived from ginger, has demonstrated significant potential in cancer cell line research. This document provides detailed application notes and protocols for investigating the anticancer effects of this compound, including its impact on cell viability, apoptosis, cell cycle, and key signaling pathways.

This compound, along with other shogaols like (6)-Shogaol and (8)-Shogaol, has shown more potent growth inhibitory effects on various cancer cell lines compared to their gingerol precursors.[1][2] These compounds induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the reported IC50 values of shogaols in different cancer cell lines, providing a basis for selecting appropriate concentrations for in vitro studies.

CompoundCancer Cell LineIC50 (µM)Reference
(6)-Shogaol H-1299 (Human Lung Cancer)~8[2]
HCT-116 (Human Colon Cancer)>8[1]
KG-1a (Leukemic Stem Cells)2.99 ± 0.01 (µg/mL)[3]
SW480 (Colon Adenocarcinoma)~20
SW620 (Colon Adenocarcinoma)~20[4]
(6)-Gingerol H-1299 (Human Lung Cancer)~150[1][2]
This compound H-1299 (Human Lung Cancer)Potent Growth Inhibition[1]
HCT-116 (Human Colon Cancer)Potent Growth Inhibition[1]
HL-60 (Human Leukemia)Significant Growth Inhibition[1]

Note: The inhibitory effects of shogaols on H-1299 human lung cancer cells were found to be in the order of[5]-shogaol >[6]-shogaol >[4]-shogaol.[1]

Key Signaling Pathways Modulated by Shogaols

Shogaols have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The Akt/mTOR pathway is a key target.

Signaling_Pathway Shogaol This compound Akt Akt Shogaol->Akt Inhibits Apoptosis Apoptosis Shogaol->Apoptosis Induces mTOR mTOR Akt->mTOR Activates CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes CellCycle->Proliferation

Figure 1: Simplified diagram of this compound's inhibitory effect on the Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound on cancer cell lines.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Dissolve the this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with this compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Apoptosis_Workflow A Treat cells with this compound B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Figure 3: Experimental workflow for apoptosis detection by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.

  • Harvest the cells by trypsinization. Collect the supernatant as well, as it may contain apoptotic floating cells.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis for Akt/mTOR Pathway

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the Akt/mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

These detailed protocols provide a framework for investigating the anticancer properties of this compound in a laboratory setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided quantitative data and pathway information will aid in the design and interpretation of these experiments.

References

Protocol for Assessing the Neuroprotective Effects of (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

(10)-Shogaol, a bioactive compound found in the rhizome of Zingiber officinale (ginger), has emerged as a promising candidate for neuroprotective therapies. This document provides a comprehensive set of protocols for evaluating the neuroprotective efficacy of this compound, detailing both in vitro and in vivo methodologies. These guidelines are intended for researchers in neuroscience, pharmacology, and drug development to standardize the assessment of this compound and facilitate the comparison of data across different studies.

The neuroprotective effects of shogaol compounds are primarily attributed to their potent anti-inflammatory and antioxidant properties. While much of the existing research has focused on its analogue, 6-shogaol, studies have indicated that this compound also possesses significant anti-neuroinflammatory capabilities. It has been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated microglia.[1] The underlying mechanism for this action is believed to involve the blockage of NF-κB activation.[1]

This protocol outlines a multi-tiered approach to validating the neuroprotective potential of this compound, beginning with cell-based assays to elucidate its mechanism of action and progressing to animal models to assess its efficacy in a complex biological system.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound
Cell LineNeurotoxic InsultThis compound ConcentrationMeasured ParameterResultReference
BV2 MicrogliaLipopolysaccharide (LPS)20 µMNitric Oxide (NO) ProductionInhibition[1]
BV2 MicrogliaLipopolysaccharide (LPS)20 µMIL-1β ProductionInhibition[1]
BV2 MicrogliaLipopolysaccharide (LPS)20 µMIL-6 ProductionInhibition[1]
BV2 MicrogliaLipopolysaccharide (LPS)20 µMTNF-α ProductionInhibition[1]
Human Epidermal KeratinocytesN/A (Cell Proliferation)2 µMCell Viability (MTT Assay)~180% increase[2]
Human Dermal FibroblastsN/A (Cell Proliferation)2 µMCell Viability (MTT Assay)~130% increase[2]
Table 2: In Vivo Neuroprotective Effects of Shogaols (Data adapted from studies on "Shogaol" and 6-Shogaol due to limited specific data on this compound)
Animal ModelDisease ModelShogaol Analogue & DosageAdministration RouteKey FindingsReference
MiceMetals & High-Fat Diet-Induced Neuroinflammation"Shogaol" (2mg/kg & 12mg/kg)OralReduced neuroinflammatory gene expression; Improved cognitive function[3][4][5]
MiceExperimental Autoimmune Encephalomyelitis (EAE)6-Shogaol (5 mg/kg)OralReduced astrogliosis and microglial activation; Suppressed TNF-α expression[6][7]
MiceTransient Global Ischemia6-Shogaol (10.0 mg/kg)Oral30% inhibition of CA1 cell death; Reduced microglial activation[8][9]
MiceLipopolysaccharide (LPS)-induced Neuroinflammation6-Shogaol (5.0 mg/kg & 20.0 mg/kg)OralReduced microglial activation in cortex and hippocampus[8][9]

Experimental Protocols

I. In Vitro Assessment of Neuroprotective Effects

1.1. Cell Culture and Maintenance

  • Cell Lines:

    • BV2 (murine microglia): Suitable for studying neuroinflammation.

    • SH-SY5Y (human neuroblastoma): A common model for neuronal studies, can be differentiated into a more mature neuronal phenotype.

    • Primary cortical neurons or mixed glial cultures: Provide a more physiologically relevant model.

  • Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM for BV2 and SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

1.2. Induction of Neurotoxicity

  • Neuroinflammatory Model:

    • Treat BV2 microglia with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Oxidative Stress Model:

    • Expose SH-SY5Y cells to 200 µM of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative damage.[10]

1.3. Treatment with this compound

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours before inducing neurotoxicity.

  • Ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.1%).

1.4. Assessment of Neuroprotection

  • Cell Viability Assay (MTT Assay):

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent.

    • Measure the absorbance at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using commercially available ELISA kits.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against key signaling proteins (e.g., p-NF-κB, IκBα, iNOS, COX-2) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[10]

II. In Vivo Assessment of Neuroprotective Effects (Adapted from Shogaol studies)

2.1. Animal Models

  • LPS-Induced Neuroinflammation Model:

    • Administer LPS (5.0 mg/kg, i.p.) to mice to induce systemic inflammation and subsequent neuroinflammation.[8][9]

  • Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO):

    • Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.

  • Neurodegenerative Disease Models:

    • Utilize established transgenic or toxin-induced models of Alzheimer's disease (e.g., APP/PS1 mice) or Parkinson's disease (e.g., MPTP-induced).

2.2. Administration of this compound

  • Based on studies with related shogaols, administer this compound orally (p.o.) at doses ranging from 2 to 20 mg/kg.[3][4][5]

  • For prophylactic studies, administer this compound for a period before the induction of the neurological insult. For therapeutic studies, administer after the insult.

2.3. Behavioral Assessments

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-Maze: To evaluate short-term spatial memory.

  • Open Field Test: To measure locomotor activity and anxiety-like behavior.

2.4. Histological and Biochemical Analysis

  • Immunohistochemistry:

    • Perfuse the animals and collect the brains.

    • Prepare brain sections and stain for markers of neuronal damage (e.g., Fluoro-Jade), microglial activation (e.g., Iba1), and astrogliosis (e.g., GFAP).[6]

  • qRT-PCR:

    • Isolate RNA from brain tissue (hippocampus and cortex).

    • Perform reverse transcription and quantitative PCR to measure the expression of neuroinflammatory genes (e.g., TNF-α, IL-1β, GFAP).[3][4][5]

  • Biochemical Assays:

    • Homogenize brain tissue to measure levels of oxidative stress markers (e.g., malondialdehyde, reactive oxygen species) and antioxidant enzymes (e.g., superoxide dismutase, catalase).[10]

Visualization of Pathways and Workflows

G cluster_0 In Vitro Experimental Workflow cluster_1 In Vivo Experimental Workflow cell_culture Cell Culture (e.g., BV2, SH-SY5Y) treatment This compound Pre-treatment cell_culture->treatment insult Neurotoxic Insult (e.g., LPS, H2O2) treatment->insult assays Neuroprotection Assays insult->assays viability Cell Viability (MTT) assays->viability inflammation Inflammatory Markers (ELISA, Griess) assays->inflammation signaling Signaling Pathways (Western Blot) assays->signaling animal_model Animal Model Selection (e.g., LPS, MCAO) shogaol_admin This compound Administration animal_model->shogaol_admin behavioral Behavioral Assessments shogaol_admin->behavioral biochemical Histological & Biochemical Analysis behavioral->biochemical immuno Immunohistochemistry biochemical->immuno qpcr qRT-PCR biochemical->qpcr biochem_assays Biochemical Assays biochemical->biochem_assays

Experimental workflow for assessing the neuroprotective effects of this compound.

G cluster_legend Legend LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes Cytokines TNF-α, IL-1β, IL-6, iNOS Genes->Cytokines Shogaol This compound Shogaol->IkB Inhibits Stimulus Stimulus Pathway_Component Pathway Component Inhibitor Inhibitor

Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Formulation of (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(10)-Shogaol, a bioactive compound found in ginger (Zingiber officinale), has demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and pro-migratory effects on skin cells.[1][2] Like other shogaols, this compound is a lipophilic molecule with poor water solubility, which presents a significant challenge for its effective delivery and bioavailability in both in vitro and in vivo applications.[3] This document provides detailed application notes and experimental protocols for the formulation of this compound using various nano-delivery systems to enhance its solubility and facilitate its biological activity. The protocols are adapted from established methods for the structurally similar compound, 6-Shogaol, due to the limited availability of specific formulation data for this compound.

Data Presentation

The following tables summarize the typical physicochemical characteristics of different nanoformulations developed for shogaols, providing a benchmark for the expected outcomes of the described protocols.

Table 1: Solubility of Shogaols in Various Solvents

SolventSolubility of 6-ShogaolSolubility of this compound
DMSO~20 mg/mL100 mg/mL (with sonication)[4]
Ethanol~20 mg/mL[5]Soluble[3]
MethanolNot specifiedSoluble[3]
ChloroformNot specifiedSoluble[3]
WaterSparingly solubleInsoluble[3]
Ethanol:PBS (1:3, pH 7.2)~0.25 mg/mL[5]Not specified

Table 2: Physicochemical Characterization of Shogaol Nanoformulations (Adapted from 6-Shogaol Data)

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes100 - 200< 0.3-20 to -4075 - 90[6]
Polymeric Nanoparticles (PLGA)150 - 250< 0.2-15 to -3050 - 70[7][8]
Self-Microemulsifying Drug Delivery System (SMEDDS)20 - 100< 0.3-2 to -10> 95[9][10]

Experimental Protocols & Workflows

The following are detailed protocols for the preparation and characterization of this compound nanoformulations.

Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration

This protocol is adapted from methods used for preparing 6-Shogaol loaded liposomes.[11]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[12]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature.

    • This process will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator. Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]

  • Purification:

    • Remove the unencapsulated this compound by centrifugation or dialysis.

Characterization:

  • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[13][14]

  • Encapsulation Efficiency (EE%): Separate the liposomes from the unencapsulated drug. Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC. Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

G cluster_prep Step 1: Lipid Film Preparation cluster_hydro Step 2: Hydration cluster_size Step 3: Size Reduction cluster_purify Step 4: Purification start Dissolve this compound, SPC, and Cholesterol in Chloroform/Methanol rotovap Rotary Evaporation to form thin film start->rotovap vacuum Dry under vacuum rotovap->vacuum hydrate Hydrate film with PBS mlv MLVs hydrate->mlv Forms MLVs size_reduction Sonication or Extrusion mlv->size_reduction suv SUVs size_reduction->suv Forms SUVs purify Centrifugation or Dialysis suv->purify final final purify->final Purified this compound Liposomes

Workflow for this compound Liposome Preparation.
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles (PLGA) via Solvent Evaporation

This protocol is adapted from the preparation of 6-Shogaol loaded PLGA nanoparticles.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

Equipment:

  • Homogenizer or probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and PLGA in an organic solvent like dichloromethane.

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution of PVA while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.[15]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[15] A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Analyze using DLS.

  • Encapsulation Efficiency (EE%): Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC. Calculate EE% as described in Protocol 1.

G cluster_org Step 1: Organic Phase cluster_emul Step 2: Emulsification cluster_evap Step 3: Solvent Evaporation cluster_collect Step 4: Collection org_phase Dissolve this compound and PLGA in Dichloromethane emulsify Add organic phase to PVA solution with homogenization emulsion o/w Emulsion emulsify->emulsion Forms o/w emulsion evap Stir to evaporate organic solvent emulsion->evap np_suspension Nanoparticle Suspension evap->np_suspension Forms nanoparticle suspension collect Centrifugation and Washing np_suspension->collect lyophilize lyophilize collect->lyophilize Lyophilization final final lyophilize->final Dried this compound PLGA NPs

Workflow for this compound PLGA Nanoparticle Preparation.
Protocol 3: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is based on general methods for formulating SMEDDS for poorly water-soluble drugs.[9][16]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, Plurol Oleique CC 497)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear or slightly opalescent microemulsion to identify the self-microemulsifying region.[16]

  • Formulation Preparation:

    • Select a formulation from the self-microemulsifying region.

    • Dissolve this compound in the mixture of oil, surfactant, and co-surfactant.

    • Mix thoroughly using a vortex mixer or magnetic stirrer until a clear and homogenous solution is obtained.[17]

Characterization:

  • Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the time it takes to form a microemulsion.

  • Droplet Size and Zeta Potential: Dilute the SMEDDS with water and measure the droplet size and zeta potential using DLS.

  • Thermodynamic Stability Studies: Subject the formulation to centrifugation and temperature cycling to assess its physical stability.

G cluster_screen Step 1: Excipient Screening cluster_phase Step 2: Phase Diagram cluster_formulate Step 3: Formulation cluster_char Step 4: Characterization screen Determine solubility of this compound in oils, surfactants, and co-surfactants phase Construct pseudo-ternary phase diagram to identify self-emulsifying region screen->phase formulate Dissolve this compound in selected oil, surfactant, and co-surfactant mixture phase->formulate char Assess self-emulsification, droplet size, and stability formulate->char

Workflow for this compound SMEDDS Formulation.

Signaling Pathways Influenced by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and migration.

This compound's Effect on Pro-inflammatory Signaling

This compound has been found to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[18][19] By inhibiting the phosphorylation of NF-κB, this compound can downregulate the expression of pro-inflammatory mediators like iNOS and COX-2.[4][18]

G Shogaol This compound NFkB_p NF-κB Phosphorylation Shogaol->NFkB_p Inhibits NFkB_act NF-κB Activation NFkB_p->NFkB_act ProInflam Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_act->ProInflam

Inhibitory effect of this compound on the NF-κB pathway.
This compound's Role in Wound Healing and Cell Migration

Studies have demonstrated that this compound can promote the migration of skin cells by enhancing the production of key growth factors such as Transforming Growth Factor-β (TGF-β), Platelet-Derived Growth Factor-αβ (PDGF-αβ), and Vascular Endothelial Growth Factor (VEGF).[1][2] These growth factors activate downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis, all of which are essential processes in wound healing.

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Responses Shogaol This compound TGFb TGF-β Production Shogaol->TGFb Enhances PDGF PDGF-αβ Production Shogaol->PDGF Enhances VEGF VEGF Production Shogaol->VEGF Enhances TGFb_path TGF-β/Smad Pathway TGFb->TGFb_path PDGF_path PDGF/PDGFR Pathway PDGF->PDGF_path VEGF_path VEGF/VEGFR Pathway VEGF->VEGF_path Proliferation Cell Proliferation TGFb_path->Proliferation Migration Cell Migration TGFb_path->Migration PDGF_path->Proliferation PDGF_path->Migration VEGF_path->Migration Angiogenesis Angiogenesis VEGF_path->Angiogenesis

Stimulatory effect of this compound on wound healing pathways.

References

Application Notes and Protocols for the Identification of (10)-Shogaol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(10)-Shogaol, a dehydrated derivative of (10)-gingerol, is a significant bioactive compound found in the rhizome of ginger (Zingiber officinale). It is recognized for a variety of pharmacological activities, including anti-inflammatory and anti-nausea effects. The accurate identification and quantification of this compound in complex matrices such as botanical extracts, dietary supplements, and plasma are crucial for quality control, standardization, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Analytical Techniques Overview

Several analytical methods are employed for the characterization and quantification of this compound. Due to the thermal lability of related compounds like gingerols, which can convert to shogaols at high temperatures, liquid chromatography-based methods are generally preferred over gas chromatography.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Electrochemical) offers a robust and widely accessible method for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) provide superior sensitivity and selectivity, making them ideal for identifying and quantifying low levels of this compound in complex biological matrices.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the analysis of shogaols, including this compound.

Table 1: Performance of LC-MS/MS Methods for Shogaol Analysis

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Recovery (%)Reference
(6)-Shogaol0.51.5>0.99790.1 - 110.8[1]
(8)-Shogaol0.41.3>0.99790.1 - 110.8[1]
This compound0.20.6>0.99790.1 - 110.8[1]

Table 2: Performance of HPLC Methods for Shogaol Analysis

AnalyteMethodLinearity Range (µg/mL)Lower Limit of Quantitation (µg/mL)Recovery (%)Reference
(6)-ShogaolHPLC-ECD0.1 - 5.00.1≥99[4]
(10)-GingerolHPLC-ECD0.1 - 5.00.25≥99[4]
(6)-ShogaolRP-HPLC-UV0.5 - 10.0--[5][6]
(8)-ShogaolRP-HPLC-UV0.5 - 10.0--[5][6]
This compoundRP-HPLC-UV0.5 - 10.0--[5][6]
(6)-ShogaolHPLC-DAD6.25 - 1000.547 - 2.422-[7]
(8)-ShogaolHPLC-DAD6.25 - 1000.547 - 2.422-[7]
This compoundHPLC-DAD6.25 - 1000.547 - 2.422-[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Botanical Extracts by LC-MS/MS

This protocol is adapted from a validated method for the quantitative analysis of gingerols and shogaols in dietary supplements.[1]

1. Sample Preparation: Extraction

  • Weigh accurately a portion of the ground ginger dietary supplement.

  • Perform an extraction with methanol.

  • Filter the extract and evaporate to dryness under vacuum.

  • Resuspend the residue in water and perform a liquid-liquid extraction with chloroform.

  • Combine the chloroform extracts, filter, and evaporate to dryness to yield the ginger oleoresin.[1]

2. Sample Preparation: Solid Phase Extraction (for plasma samples)

  • Spike plasma samples with a known concentration of this compound standard and an internal standard.[4]

  • Dilute the samples with HPLC-grade water.[4]

  • Perform a solid-phase extraction to separate the analytes from the plasma matrix.

3. Chromatographic Conditions

  • HPLC System: A system capable of delivering a stable gradient flow.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing 1.0% formic acid.[1]

  • Flow Rate: 5 mL/min.[1]

  • Gradient: A 20-minute linear gradient from 50% to 90% acetonitrile.[1]

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion electrospray.[1]

  • Analysis Mode: Selected Reaction Monitoring (SRM) for quantification.

  • Characteristic Fragmentation: Monitor for the benzylic cleavage leading to the neutral loss of 136 u, which is characteristic of shogaols.[1]

5. Data Analysis

  • Construct a calibration curve using standard solutions of this compound.

  • Quantify this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis start Complex Mixture (e.g., Ginger Extract) extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration extraction->filtration concentration Evaporation to Dryness filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution injection HPLC Injection reconstitution->injection column Reversed-Phase C18 Column injection->column elution Gradient Elution column->elution ionization Electrospray Ionization (ESI) elution->ionization selection Precursor Ion Selection (e.g., m/z of this compound) ionization->selection fragmentation Collision-Induced Dissociation (CID) selection->fragmentation detection Product Ion Detection fragmentation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification result Concentration of this compound quantification->result

Caption: LC-MS/MS workflow for this compound analysis.

Protocol 2: Analysis of this compound by RP-HPLC-UV

This protocol provides a validated method for the simultaneous determination of various shogaols.[5][6]

1. Sample Preparation

  • Prepare extracts of ginger preparations as described in Protocol 1, step 1.

  • Dissolve the final extract in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: BDS Hypersil C18 analytical column.[5][6]

  • Mobile Phase: Acetonitrile and 0.05% ortho-phosphoric acid (85:15, v/v).[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 227 nm.[5][6]

  • Injection Volume: 20 µL.[7]

3. Data Analysis

  • Identify the this compound peak based on the retention time of a pure standard. The retention time for this compound was found to be 7.258 min under these conditions.[5][6]

  • Prepare a calibration curve by injecting standard solutions of this compound at different concentrations (e.g., 0.50-10.00 μg/mL).[5][6]

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

hplc_uv_workflow node1 Sample Preparation Extraction Filtration Dilution node2 HPLC Analysis C18 Column Isocratic Mobile Phase UV Detection (227 nm) node1->node2 node3 Data Processing Peak Identification (Retention Time) Peak Area Integration node2->node3 node4 Quantification Calibration Curve Concentration Calculation node3->node4

Caption: RP-HPLC-UV workflow for this compound quantification.

Signaling Pathway and Logical Relationships

The formation of shogaols from gingerols is a key chemical transformation that occurs during the processing and storage of ginger. This dehydration reaction is an important consideration in the analysis of ginger products.

gingerol_to_shogaol gingerol (10)-Gingerol process Dehydration (Heat, Storage) gingerol->process shogaol This compound process->shogaol

Caption: Conversion of (10)-Gingerol to this compound.

Conclusion

The protocols detailed in this application note provide robust and validated methods for the identification and quantification of this compound in various complex mixtures. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For trace-level quantification in biological samples, LC-MS/MS is the preferred method, while HPLC-UV is a reliable and cost-effective alternative for the analysis of botanical extracts and dietary supplements. Adherence to these protocols will ensure accurate and reproducible results, which are essential for research, quality control, and drug development.

References

Troubleshooting & Optimization

overcoming solubility issues of (10)-Shogaol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (10)-Shogaol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development activities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.

Problem Possible Cause Suggested Solution
Precipitation of this compound in aqueous buffer. Low intrinsic aqueous solubility of this compound.1. Co-solvents: Prepare a stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous buffer. Note that the final concentration of the organic solvent should be compatible with your experimental system.[1] 2. Complexation: Utilize cyclodextrins (e.g., HP-β-CD) to form an inclusion complex, which can significantly enhance aqueous solubility.[2][3] 3. Formulation: Encapsulate this compound into a delivery system such as liposomes, micelles, or nanoparticles to improve its dispersion and solubility in aqueous media.[4][5][6]
Low bioavailability observed in in vivo studies. Poor solubility leading to low absorption, coupled with rapid metabolism.[4][7]1. Lipid-Based Formulations: Formulate this compound in liposomes or nanoemulsions. For instance, TPGS-modified liposomes have been shown to significantly improve the oral bioavailability of shogaols.[5][8] 2. Nanoparticle Systems: Encapsulating this compound in nanoparticles can protect it from rapid metabolism and allow for controlled release, thereby enhancing bioavailability.[4][7]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to inaccurate concentrations.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (from the stock solution) in the media is low and non-toxic to the cells. 2. Use a Solubilizing Excipient: Prepare the this compound formulation with a non-toxic solubilizing agent like HP-β-CD. 3. Prepare Fresh Solutions: Due to potential instability in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment.[1]
Difficulty in achieving a desired concentration in an aqueous formulation. The concentration required exceeds the aqueous solubility limit of this compound.1. Micellar Solubilization: Formulate this compound into micelles using polymers like PEG-derivatized linoleic acid. This has been shown to markedly improve solubility.[6] 2. Hot-Melt Extrusion with Cyclodextrins: For higher concentrations, preparing a solid dispersion with cyclodextrins via hot-melt extrusion can lead to a significant increase in solubility upon reconstitution in water.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of Shogaols?

A1: Shogaols are known for their poor water solubility. For instance, the solubility of 6-Shogaol in water has been reported to be approximately 21.39 ± 2.53 µg/mL.[6] In a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is about 0.25 mg/ml.[1] It is also sparingly soluble in aqueous buffers.[1]

Q2: What are the most effective methods to enhance the solubility of this compound?

A2: Several methods have proven effective for enhancing the solubility of shogaols, which are applicable to this compound:

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase solubility by over 100-fold.[2][3]

  • Lipid-Based Nanoparticles and Liposomes: Encapsulation into these systems improves both solubility and bioavailability.[4][5][9]

  • Micelles: Polymeric micelles can significantly increase the aqueous solubility of shogaols.[6]

  • Co-solvents: Using a co-solvent system, such as ethanol-water mixtures, can also improve solubility.

Q3: Are there any stability concerns with this compound in aqueous solutions?

A3: Yes, shogaols can be unstable in aqueous solutions, particularly at higher temperatures and certain pH values. It is generally recommended to prepare fresh aqueous solutions for experiments and not to store them for more than a day.[1]

Q4: How does the structure of Shogaols compare to Gingerols, and does this affect solubility?

A4: Shogaols are dehydrated analogs of gingerols.[2] This structural change, which involves the loss of a hydroxyl group, makes shogaols more lipophilic (less water-soluble) than their corresponding gingerols.

Q5: Can I use the same solubilization techniques for this compound as for 6-Shogaol?

A5: Yes, given the structural similarities between the different shogaol analogs, the solubilization techniques that are effective for 6-Shogaol are expected to be applicable to this compound as well. The primary difference is the length of the alkyl chain, which may slightly influence the degree of solubility enhancement but not the applicability of the methods themselves.

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in the solubility and bioavailability of shogaols using various techniques.

Table 1: Enhancement of 6-Shogaol Solubility with Cyclodextrins

FormulationMolar Ratio (Drug:HPβCD)MethodSolubility Improvement (fold)Reference
Slurry Complex1:2Slurry147[2]
HME Complex1:2Hot-Melt Extrusion162[2]

Table 2: Solubility of 6-Shogaol in Different Media

MediumSolubility (µg/mL)Reference
Water21.39 ± 2.53[6]
pH 1.2 PBS26.42 ± 1.84[6]
pH 7.4 PBS24.76 ± 3.01[6]

Table 3: Improved Oral Bioavailability of 6-Shogaol with Liposomal Formulations

FormulationRelative Bioavailability (%)Reference
6-Shogaol Liposome281.55[5][8]
TPGS-modified 6-Shogaol Liposome580.04[5][8]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Dispersion Method

This protocol is adapted from methods used for 6-Shogaol and is suitable for preparing liposomal formulations to enhance aqueous dispersion and bioavailability.[5]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • D-α-tocopheryl polyethylene glycol succinate (TPGS) (for modified liposomes)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve a specific molar ratio of SPC, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask. For TPGS-modified liposomes, add TPGS to this mixture.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature for approximately 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).

  • To reduce the particle size and obtain small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator or pass it through a high-pressure homogenizer or an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting this compound-loaded liposome suspension can be used for in vitro and in vivo studies.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol describes the slurry method for preparing inclusion complexes to enhance the aqueous solubility of this compound.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired molar concentration.

  • Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

  • Add the ethanolic solution of this compound dropwise to the HP-β-CD aqueous solution while stirring continuously.

  • Continue stirring the mixture at room temperature for a set period (e.g., 24-48 hours) to allow for complex formation.

  • After stirring, freeze-dry (lyophilize) the resulting solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • The powdered complex can be readily dissolved in aqueous solutions for experiments.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

G Diagram 1: Workflow for Preparing this compound Loaded Liposomes cluster_prep Preparation cluster_process Processing cluster_final Final Product start Dissolve this compound, Lipids (SPC, Cholesterol) & TPGS in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Buffer (PBS) film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv sonication Size Reduction (Sonication/Extrusion) mlv->sonication suv Formation of Small Unilamellar Vesicles (SUVs) sonication->suv final_product This compound Loaded Liposome Suspension suv->final_product G Diagram 2: Logic for Selecting a Solubilization Method start Low Aqueous Solubility of this compound q1 Need for In Vivo Study? start->q1 q2 Simple Dilution for In Vitro Assay? q1->q2 No ans1_yes Lipid-Based Formulation (Liposomes, Nanoparticles) for Bioavailability q1->ans1_yes Yes q3 High Concentration Needed? q2->q3 No ans2_yes Co-solvent Method (e.g., Ethanol/DMSO stock) q2->ans2_yes Yes ans3_yes Cyclodextrin Complexation (Slurry or HME) q3->ans3_yes Yes ans3_no Evaluate required concentration q3->ans3_no No ans1_no Consider other methods ans2_no Is complexation feasible? G Diagram 3: Anti-Inflammatory Signaling Pathway of this compound cluster_pathway NF-κB Signaling Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, DSS) nfkb_activation Phosphorylation of IκBα Activation of NF-κB inflammatory_stimuli->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation gene_transcription Transcription of Pro-inflammatory Genes nfkb_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) COX-2, iNOS gene_transcription->cytokines shogaol This compound shogaol->nfkb_activation Inhibits inflammation Inflammation cytokines->inflammation

References

Technical Support Center: Optimizing (10)-Shogaol Extraction from Zingiber officinale

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of (10)-Shogaol from Zingiber officinale (ginger). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for maximizing the yield of this valuable bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The final yield of this compound is primarily influenced by a combination of pre-extraction processing and the extraction parameters themselves. Key factors include:

  • Drying Method and Temperature: High temperatures during drying can promote the conversion of gingerols to shogaols.[1][2][3][4] Hot air drying at temperatures around 150°C has been shown to significantly increase the formation of shogaols compared to sun drying or freeze-drying.[3][4]

  • Extraction Temperature: Higher extraction temperatures generally favor the conversion of gingerols to shogaols and can increase extraction efficiency.[1][5][6][7] However, excessively high temperatures (above 150°C) can lead to degradation of shogaols.[3][4][8]

  • Extraction Solvent: The choice of solvent is critical. Ethanol, particularly in concentrations of 70-100%, has been shown to be highly effective for extracting shogaols.[5][8][9][10][11][12] Hexane has also been reported to yield high amounts of 6-shogaol.[9][12]

  • Extraction Time: Sufficient extraction time is necessary to ensure complete recovery. However, prolonged exposure to high temperatures can lead to degradation.[13][14][15] For methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), shorter extraction times of 5-10 minutes have been found to be optimal.[5][8][10]

  • Extraction Method: Advanced methods like MAE and UAE can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[16][17][18]

Q2: I am getting a low yield of this compound. What are the likely causes and how can I troubleshoot this?

A2: Low yields of this compound can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common causes include inadequate drying, suboptimal extraction parameters, or degradation of the target compound.

Q3: Can I increase the this compound content by converting gingerols during the extraction process?

A3: Yes, the conversion of gingerols (specifically 6-gingerol, 8-gingerol, and 10-gingerol) to their corresponding shogaols is a key strategy for maximizing shogaol yield. This is primarily a dehydration reaction favored by heat.[1][19] Increasing both the drying and extraction temperatures can significantly enhance this conversion.[1][6][7] Additionally, adjusting the pH of the extraction solvent to acidic conditions (e.g., pH 1) has been shown to maximize the yield of 6-shogaol.[1][6][7]

Q4: What is the most effective and efficient extraction method for obtaining this compound?

A4: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally considered more efficient than conventional methods.[16][17][18] They offer several advantages, including shorter extraction times, reduced solvent consumption, and often higher yields. For instance, optimized MAE can achieve high yields in as little as 5 minutes.[8] UAE is also rapid, with optimal extraction times around 10 minutes.[5][10]

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard and most reliable method for the quantification of this compound.[20][21][22][23][24] It is crucial to use a validated method with appropriate standards for accurate results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Inadequate Drying: Fresh or improperly dried ginger contains higher levels of gingerols and lower levels of shogaols.[2]Implement a hot air drying step for the ginger rhizomes prior to extraction. Temperatures between 80°C and 150°C have been shown to be effective in converting gingerols to shogaols.[1][3][4]
Suboptimal Extraction Temperature: Temperatures that are too low will not efficiently convert gingerols or extract shogaols.Increase the extraction temperature. For reflux extraction, 80°C has been shown to be effective.[1][6][7] For MAE, temperatures up to 100°C can be used.[8] Be cautious of temperatures exceeding 150°C, which may cause degradation.[3][4]
Incorrect Solvent Choice: The polarity of the solvent significantly impacts extraction efficiency.Use ethanol at a concentration of 70-100%.[5][8][9][10][11][12] The percentage of ethanol in the solvent has been identified as a highly influential factor.[5][10]
Insufficient Extraction Time: The contact time between the solvent and the plant material may be too short.Increase the extraction time. For conventional methods, this might be several hours.[13] For MAE and UAE, optimize the time between 5 to 15 minutes.[5][8][9][10][12]
Degradation of this compound Excessive Heat: Prolonged exposure to very high temperatures can lead to the degradation of shogaols.[5][15]Optimize the extraction temperature and time to find a balance between gingerol conversion and shogaol stability. Avoid unnecessarily long extraction times at high temperatures.[13][14]
Extended Heating during Solvent Removal: High temperatures during solvent evaporation can degrade the target compound.Use a rotary evaporator under reduced pressure at a moderate temperature (e.g., 50°C) to remove the solvent.[17]
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds from the ginger matrix.Consider a multi-step purification process after the initial extraction, such as column chromatography, to isolate the this compound.
Incomplete Filtration: Particulate matter from the plant material may be present in the final extract.Ensure the extract is filtered through an appropriate filter (e.g., 0.22 µm nylon syringe filter) before analysis or further processing.[8]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction methods and their impact on shogaol yield.

Table 1: Influence of Extraction Method on Shogaol Yield

Extraction MethodSolventTemperature (°C)TimeThis compound YieldReference
Microwave-Assisted Extraction (MAE)87% Ethanol1005 minNot specified for 10-shogaol alone, but high for total shogaols[8]
Ultrasound-Assisted Extraction (UAE)100% Ethanol6010 minNot specified for 10-shogaol alone, but high for total shogaols[5][10]
Ionic Liquid-Based MAE0.80 M [C10MIM]Br7530 minTotal yield of gingerols and shogaols: 0.716 ± 0.051%[17]
Conventional Solvent Extraction (Reflux)95% Ethanol8024 hr~22 mg/g (for 6-shogaol, after drying at 80°C)[1]
Supercritical Fluid Extraction (SFE)CO2603 hr110.96 ± 6.64 mg/g extract (for 6-shogaol)[25]

Table 2: Effect of Drying Method on Shogaol Content

Drying MethodTemperature (°C)TimeKey FindingReference
Hot Air Drying (HAD)1506 hrSignificantly increased the content of 6-, 8-, and 10-shogaol compared to other methods.[3][4]
Open Sun Drying (OSD)Ambient-Lower shogaol content compared to HAD.[3]
Freeze-Drying--Lowest shogaol content.[1]
Convection Oven Drying80-Increased 6-shogaol content about 7-fold compared to freeze-drying.[1][6][7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for the extraction of gingerols and shogaols.[5][10]

  • Sample Preparation:

    • Wash fresh ginger rhizomes to remove any debris.

    • Dry the rhizomes using a convection oven at 60-80°C to enhance shogaol content.

    • Grind the dried ginger into a fine powder.

  • Extraction:

    • Weigh 0.3-0.5 g of the dried ginger powder and place it in an extraction vessel.

    • Add 20 mL of 100% ethanol to the vessel.

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature to 60°C.

    • Apply ultrasound at a specified power (e.g., 51.8% amplitude) and cycle (e.g., 0.458 s⁻¹) for 10 minutes.

  • Post-Extraction:

    • Centrifuge the extract to separate the solid residue from the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtered extract is now ready for quantification by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized MAE method for gingerols and shogaols.[8]

  • Sample Preparation:

    • Prepare dried ginger powder as described in the UAE protocol.

  • Extraction:

    • Place approximately 0.43 g of the dried ginger powder into a microwave extraction tube.

    • Add 20 mL of an 87% ethanol in water solution.

    • Seal the tube and place it in the microwave extractor.

    • Set the extraction temperature to 100°C and the microwave power to 800 W.

    • Run the extraction for a total of 5 minutes.

  • Post-Extraction:

    • After extraction and cooling, centrifuge the extract.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The extract is now ready for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction start Fresh Ginger Rhizome wash Washing start->wash dry Drying (e.g., Hot Air, 80-150°C) wash->dry grind Grinding dry->grind powder Dried Ginger Powder grind->powder solvent Solvent Addition (e.g., 87-100% Ethanol) powder->solvent extraction_method Extraction (e.g., UAE, MAE) centrifuge Centrifugation extraction_method->centrifuge solvent->extraction_method filter Filtration (0.22 µm) centrifuge->filter analysis Quantification (HPLC) filter->analysis

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield cause1 Inadequate Drying problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Solvent problem->cause3 cause4 Insufficient Time problem->cause4 solution1 Implement Hot Air Drying (80-150°C) cause1->solution1 solution2 Increase Extraction Temp. (e.g., 80-100°C) cause2->solution2 solution3 Use 70-100% Ethanol cause3->solution3 solution4 Optimize Extraction Time cause4->solution4

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Troubleshooting Peak Tailing for (10)-Shogaol in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of (10)-Shogaol using reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a phenolic compound, in reverse-phase HPLC is often attributed to several factors. The most common cause is secondary interactions between the analyte and the stationary phase. Specifically, the hydroxyl group on the phenol moiety of this compound can interact with acidic silanol groups on the silica-based stationary phase that are not end-capped. This interaction is a form of hydrogen bonding and can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

Other potential causes include:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the phenolic hydroxyl group of this compound, causing it to interact more strongly with the stationary phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with this compound.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Poorly Packed Column Bed: Voids or channels in the column packing can cause non-uniform flow paths for the analyte, resulting in peak tailing.

Troubleshooting Workflow for this compound Peak Tailing

The following diagram outlines a logical workflow for troubleshooting peak tailing issues with this compound.

G A Start: Peak Tailing Observed for this compound B Check Mobile Phase pH Is it acidic (pH 2.5-4)? A->B C Adjust Mobile Phase pH Add 0.1% formic acid or phosphoric acid. B->C No D Evaluate Column Condition Is the column old or contaminated? B->D Yes C->D E Column Cleaning/Replacement 1. Flush with strong solvent (e.g., Isopropanol). 2. Replace with a new column. D->E Yes F Assess Sample Concentration Is the sample concentration too high? D->F No E->F G Dilute Sample Reduce sample concentration by 5-10x. F->G Yes H Consider Secondary Interactions Are silanol interactions suspected? F->H No G->H I Modify Mobile Phase or Change Column 1. Add a competitive base (e.g., triethylamine). 2. Use an end-capped or hybrid-silica column. H->I Yes J Peak Shape Improved? H->J No I->J K End: Problem Resolved J->K Yes L Contact Technical Support J->L No

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: How can I mitigate silanol interactions causing peak tailing for this compound?

To reduce the interaction between the phenolic hydroxyl group of this compound and active silanol groups on the silica stationary phase, consider the following strategies:

  • Use an End-Capped Column: Modern, high-purity silica columns are typically "end-capped," where the accessible silanol groups are chemically bonded with a small, less polar group (e.g., trimethylsilyl). This minimizes the potential for secondary interactions.

  • Lower the Mobile Phase pH: Maintaining a mobile phase pH between 2.5 and 4 will keep the silanol groups on the stationary phase protonated (Si-OH) and the phenolic hydroxyl group of this compound in its neutral form, thereby reducing unwanted ionic interactions.

  • Add a Competing Base: Introducing a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, preventing them from interacting with this compound. A typical concentration is 0.1% (v/v).

  • Use a Hybrid Silica Column: Columns with a hybrid silica-polymer stationary phase often exhibit reduced silanol activity and can provide better peak shapes for basic and phenolic compounds.

The diagram below illustrates the interaction between this compound and a free silanol group, and how end-capping can prevent this.

G cluster_0 Interaction with Free Silanol Group cluster_1 End-Capped Silica Shogaol This compound (Phenolic -OH) Silanol Si-OH (Free Silanol) Shogaol->Silanol Interaction H-Bonding (Peak Tailing) Shogaol2 This compound EndCap Si-O-Si(CH3)3 (End-Capped) NoInteraction No Interaction (Symmetrical Peak)

Caption: Silanol interaction with this compound and the effect of end-capping.

Quantitative Data & Experimental Protocols

Table 1: Recommended HPLC Conditions for this compound Analysis
ParameterRecommended ConditionRationale
Column C18, End-capped, 2.7-5 µm particle sizeProvides good retention and minimizes silanol interactions.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcid modifier suppresses ionization of silanols and this compound.
Gradient 40-95% Acetonitrile over 15-20 minutesTo ensure adequate separation from other gingerols and shogaols.
Flow Rate 0.8 - 1.2 mL/minTypical for analytical scale columns.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 - 20 µLTo avoid column overload.
Detection UV at 280 nmThis compound has a strong chromophore at this wavelength.
Protocol 1: Standard HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound.

1. Sample Preparation: a. Accurately weigh 1 mg of this compound standard. b. Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution. c. Dilute the stock solution with the initial mobile phase composition to a working concentration of 10-50 µg/mL. d. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System Preparation: a. Prepare the mobile phases:

  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid b. Purge the HPLC system with the mobile phases. c. Equilibrate the column with the initial mobile phase conditions (e.g., 60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Run: a. Set the column temperature to 35 °C. b. Set the UV detector to 280 nm. c. Inject the prepared sample (10 µL). d. Run the gradient program as outlined in Table 1. e. Monitor the chromatogram for the retention time and peak shape of this compound.

Protocol 2: Column Cleaning Procedure

If column contamination is suspected, a thorough cleaning is recommended.

1. Disconnect the Column from the Detector. 2. Flush the column in the reverse direction with the following sequence of solvents (at a low flow rate, e.g., 0.5 mL/min): a. 20 column volumes of HPLC-grade water. b. 20 column volumes of isopropanol. c. 20 column volumes of hexane (if lipids are suspected contaminants). d. 20 column volumes of isopropanol. e. 20 column volumes of the initial mobile phase. 3. Reconnect the column to the detector and equilibrate until the baseline is stable.

improving the stability of (10)-Shogaol in solution for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (10)-Shogaol in solution for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical issue?

A1: this compound is a bioactive compound found in ginger (Zingiber officinale). It is formed from the dehydration of its precursor, (10)-gingerol, during drying or processing.[1][2] Like other shogaols, it is valued for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] However, this compound is inherently unstable in solution due to its chemical structure—specifically the α,β-unsaturated ketone—which makes it susceptible to degradation. This instability can lead to a loss of potency, the formation of unknown byproducts, and inaccurate experimental results, making it a critical issue for long-term storage and formulation development.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of shogaols, including this compound, is primarily affected by three main factors:

  • pH: Shogaols exhibit pH-dependent stability. Studies on[2]-shogaol, a closely related compound, have shown that decomposition is influenced by pH, with greater stability observed in acidic conditions (specifically around pH 4) compared to neutral or alkaline conditions.[3][4]

  • Temperature: Elevated temperatures significantly accelerate the degradation of shogaols.[1][3] High heat can promote further reactions and polymerization.[1] Therefore, low-temperature storage is crucial.

  • Solvent: The choice of solvent can impact stability. While shogaols are often dissolved in organic solvents like ethanol or methanol for experimental use, their stability in aqueous solutions is a major concern for biological assays and formulations.

Q3: What are the potential degradation products of this compound?

A3: Shogaols can undergo several degradation reactions. One identified pathway, particularly under thermal stress in aqueous environments, is the hydration of the double bond in the shogaol molecule to form paradol.[5] Additionally, at very high temperatures (e.g., 180°C), shogaols can undergo polymerization and other degradation reactions, leading to a decrease in their concentration.[1] It is also important to note the reversible dehydration-hydration reaction between gingerols and shogaols, which is catalyzed by acid and heat.[3][4]

Troubleshooting Guide

Problem: I am observing a rapid decrease in the concentration of this compound in my aqueous stock solution.

  • Answer: This is a common issue due to the compound's inherent instability in aqueous media. To mitigate this, you should first verify the pH of your solution. Shogaols are generally more stable at a slightly acidic pH of around 4.[3][4] Avoid neutral or alkaline conditions. Second, ensure your solution is stored at a low temperature, preferably at -20°C or -80°C. For long-term storage, preparing aliquots in an organic solvent like 95% ethanol and then diluting into your aqueous buffer immediately before the experiment is the recommended practice.[6]

Problem: After storing my this compound solution, I see new peaks appearing in my HPLC/LC-MS analysis.

  • Answer: The appearance of new peaks likely indicates degradation. Based on known degradation pathways, these new peaks could correspond to (10)-paradol, which is a hydration product of this compound.[5] If your initial material was not pure, you might also be observing the reversible conversion back to (10)-gingerol, especially if the solution was prepared under acidic conditions.[3] To identify these peaks, you should run analytical standards for (10)-gingerol and (10)-paradol if they are available.

Problem: My stock solution of this compound in methanol has decreased in concentration over several months, even when stored in the freezer.

  • Answer: While more stable in organic solvents than in water, this compound can still degrade over extended periods, even at low temperatures. Ensure the solution is protected from light by using amber vials or wrapping the container in foil. Oxygen can also contribute to degradation, so purging the vial with an inert gas like nitrogen or argon before sealing can improve long-term stability. Finally, confirm the freezer's temperature is consistent and that the solution has not been subjected to multiple freeze-thaw cycles, which can accelerate degradation.

Data on Shogaol Stability

The following tables summarize key data regarding the stability of shogaols, primarily derived from studies on the closely related[2]-Shogaol, which serves as a reliable model for this compound.

Table 1: Effect of pH and Temperature on Shogaol Stability

ParameterConditionObservationReference
pH pH 1 (Acidic)Degradation is catalyzed; reversible conversion to gingerol is favorable.[3][4]
pH 4Optimal Stability: Shows the greatest stability for both gingerol and shogaol.[3][4]
pH 7 (Neutral)Less stable compared to pH 4.[3]
Temperature 37°CRelatively stable over a 24-hour period.[3]
> 60°CSignificant degradation occurs.[3]
100°CRapid degradation, reaching equilibrium with gingerol within 2 hours at pH 1.[3][4]
> 150°CShogaol content may decrease due to polymerization and further degradation.[1]

Table 2: Recommended Solvents and Long-Term Storage Conditions

SolventStorage TemperatureLight/Air ExposureRecommendations & Rationale
Ethanol (95%) -20°C to -80°CProtect from light (amber vials), minimize headspace.Recommended for primary stock solutions. Ethanol is an effective solvent and offers better stability than aqueous solutions. Low temperature minimizes degradation kinetics.[6]
Methanol -20°C to -80°CProtect from light, consider inert gas overlay.Suitable for analytical standards and stock solutions. Similar stability to ethanol.[7]
DMSO -20°C to -80°CStore in small, single-use aliquots. Protect from moisture.Common for cell-based assays. DMSO is hygroscopic; absorbed water can compromise stability. Avoid multiple freeze-thaw cycles.
Aqueous Buffers 2-8°C (Short-term) or -80°C (Longer-term)Prepare fresh. Use a pH 4 buffer if compatible with the experiment.Not recommended for long-term storage. Use only for final working solutions immediately before experiments. Stability is highly dependent on pH and temperature.[3]

Experimental Protocols & Visualizations

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method for quantifying this compound and its related compounds.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.

  • Column: C18 reversed-phase column (e.g., Lichrosphere 60 RP select B, 125 x 4 mm, 5 µm).[3]

  • Mobile Phase: A common mobile phase is a mixture of methanol and 1% v/v acetic acid in water (e.g., 70:30 v/v).[3]

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection: UV detection at 280 nm.[3]

  • Sample Preparation: Dilute stock solutions in the mobile phase to an appropriate concentration range for the calibration curve.

  • Procedure: a. Prepare a stock solution of this compound in 95% ethanol. b. Prepare working solutions by diluting the stock in various buffers (e.g., pH 1, 4, 7) or solvents to be tested. c. Store aliquots of these working solutions under different temperature conditions (e.g., 4°C, 25°C, 40°C) and protected from light. d. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot, dilute if necessary, and inject it into the HPLC. e. Quantify the peak area of this compound against a calibration curve to determine its concentration and calculate the percentage remaining over time.

Diagram 1: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (Ethanol) prep_work Prepare Working Solutions (Different pH/Solvents) prep_stock->prep_work store_cond Store Aliquots under Test Conditions (Temp, Light) prep_work->store_cond sampling Sample at Timed Intervals store_cond->sampling hplc HPLC Analysis sampling->hplc data Quantify Peak Area & Calculate Degradation Rate hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

Diagram 2: this compound Chemical Relationship Pathway

G gingerol (10)-Gingerol (Precursor) shogaol This compound (Target Compound) gingerol->shogaol Dehydration (+Heat, +Acid) shogaol->gingerol Hydration (+Acid) paradol (10)-Paradol (Hydration Product) shogaol->paradol Hydration (+Heat, Aqueous) poly Polymerization/ Other Degradants shogaol->poly Degradation (High Heat)

Caption: Chemical pathways related to this compound formation and degradation.

Diagram 3: Troubleshooting Flowchart for Degradation Issues

G start Problem: This compound Degradation Observed in Solution q_solvent Is the solvent aqueous? start->q_solvent a_aqueous Check pH (aim for 4). Store at <= -20°C. Prepare fresh. q_solvent->a_aqueous Yes q_organic Is it a primary stock for long-term storage? q_solvent->q_organic No (Organic) end_node Stability Improved a_aqueous->end_node a_organic_yes Store at <= -20°C. Protect from light. Use inert gas overlay. q_organic->a_organic_yes Yes a_organic_no Avoid multiple freeze-thaw cycles. Use single-use aliquots. q_organic->a_organic_no No (Working Sol.) a_organic_yes->end_node a_organic_no->end_node

Caption: A logical flowchart for troubleshooting this compound degradation.

References

Technical Support Center: Accurate Quantification of (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of (10)-Shogaol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Q1: Why am I seeing poor peak resolution or peak tailing for this compound in my chromatogram?

A1: Poor peak shape can be caused by several factors:

  • Column Choice: A reversed-phase C18 column is commonly used for the separation of shogaols and gingerols.[1][2][3][4] Ensure your column is in good condition and appropriate for this class of compounds.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds like shogaols. Using a mobile phase with a low concentration of a weak acid, such as formic acid, can improve peak symmetry.[2][5][6]

  • Flow Rate: An optimized flow rate is crucial. A typical flow rate for HPLC analysis of shogaols is around 1.0 mL/min.[6] Deviations from the optimal rate for your specific column and particle size can lead to band broadening.

  • Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 25°C) can enhance peak resolution and reproducibility.[6]

Q2: My recovery of this compound is consistently low. What are the potential causes?

A2: Low recovery often points to issues in the sample preparation and extraction process.

  • Extraction Solvent: Methanol and acetonitrile are effective solvents for extracting shogaols.[1][2][5][7] Ensure the solvent is of high purity (HPLC or LC-MS grade). Sonication can be used to improve extraction efficiency from solid matrices.[7][8]

  • Compound Instability: this compound is formed from the dehydration of (10)-gingerol, a process accelerated by heat and acidic conditions.[9][10][11] Conversely, excessive heat or prolonged exposure to certain conditions during extraction or drying can lead to the degradation of shogaols themselves.[10] Avoid high temperatures during sample preparation unless intentionally converting gingerols to shogaols.

  • Matrix Effects: When analyzing complex matrices like plasma, endogenous components can interfere with the ionization of this compound in LC-MS, leading to ion suppression and artificially low quantification. A protein precipitation step, often using acetonitrile, is a common and effective way to clean up plasma samples.[2]

Q3: I am detecting this compound in my sample, but the concentration is much higher than expected. What could be the reason?

A3: Unusually high concentrations of this compound can be an artifact of the sample handling and preparation process.

  • Thermal Conversion: Gingerols, which are typically more abundant in fresh ginger, readily convert to their corresponding shogaols upon heating or during long-term storage.[11][12] If your sample was subjected to high temperatures (e.g., during drying or extraction), you may have inadvertently converted (10)-gingerol into this compound, inflating its measured concentration.[10] For instance, hot air drying of ginger has been shown to dramatically increase shogaol content as gingerols dehydrate.[10]

  • Storage Conditions: Storing extracts or samples at room temperature for extended periods can also lead to the gradual dehydration of gingerols into shogaols. Samples should be stored at low temperatures (e.g., -20°C or -70°C) to minimize this conversion.[1][5]

Q4: How can I improve the sensitivity of my assay to achieve a lower Limit of Quantification (LOQ) for this compound?

A4: Improving sensitivity is critical for detecting low concentrations of this compound, especially in biological matrices.

  • Detector Choice: For HPLC, electrochemical detection can offer high sensitivity.[1][3][4] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[5] Using LC-MS/MS with selected reaction monitoring (SRM) allows for highly specific detection with limits of quantification (LOQ) reported as low as 0.6 ng/mL for this compound.[5]

  • Sample Preparation: A clean sample is essential. Ensure your extraction and cleanup procedures effectively remove interfering matrix components.

  • Mobile Phase Optimization: The use of additives like formic acid can enhance the ionization of this compound in the mass spectrometer source, leading to a better signal-to-noise ratio.[5]

Quantitative Data Summary

The following tables summarize key validation parameters for the quantification of shogaols from published methods.

Table 1: HPLC Method Validation Parameters

AnalyteLinearity Range (µg/mL)LOQ (µg/mL)Recovery (%)Analytical MethodReference
(10)-Gingerol0.1 - 5.00.25≥99HPLC-EC[1][3][13]
(6)-Shogaol0.1 - 5.00.1≥99HPLC-EC[1][3][13]
Various Shogaols6.25 - 1000.547 - 2.42286.55 - 113.82HPLC-DAD[6]

Table 2: LC-MS/MS Method Validation Parameters

AnalyteLinearity (R²)LOQ (ng/mL)Recovery (%)Analytical MethodReference
This compound>0.9970.690.1 - 110.8LC-MS/MS[5]
(8)-Shogaol>0.9971.390.1 - 110.8LC-MS/MS[5]
(6)-Shogaol>0.9971.590.1 - 110.8LC-MS/MS[5]

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using common analytical techniques.

Protocol 1: Quantification in Human Plasma via LC-MS

This protocol is adapted from a pharmacokinetic study of ginger constituents.[2]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add 800 µL of acetonitrile.

    • Vortex the mixture thoroughly.

    • Centrifuge at 20,440 x g for 15 minutes at room temperature.

    • Collect the supernatant and filter it through a 0.2 µm membrane filter.

  • Chromatographic Conditions:

    • Instrument: Waters Xevo QTof-MassLynx 4.1 or equivalent.

    • Column: BEH Shield RP18 (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: An isocratic mixture of 0.1% (v/v) formic acid in water (A) and acetonitrile (B) at a ratio of 38:62.

    • Flow Rate: Not specified, requires optimization (typically 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Injection Volume: Not specified, typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), mode (positive/negative) may require optimization.

    • Drying Gas: Nitrogen.

    • Gas Temperature: 350°C.

    • Gas Flow Rate: 10 L/min.

    • Nebulizer Pressure: 50 psi.

    • Data Acquisition: Monitor the appropriate mass-to-charge ratio (m/z) for this compound.

Protocol 2: Quantification in Dietary Supplements via LC-MS/MS

This protocol is designed for the analysis of ginger dietary supplements.[5]

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of this compound (and other analytes if needed) in methanol at a concentration of 0.1 mg/mL.

    • Calibration Standards: Prepare working calibration solutions ranging from 0.2 to 200 ng/mL by diluting the stock solutions. Include an internal standard (e.g., paeonol at 10 ng/mL).

    • Sample Extraction: Accurately weigh the dietary supplement, add methanol, and extract using sonication. Centrifuge and filter the extract before analysis.

  • Chromatographic Conditions:

    • Instrument: LC-MS/MS system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing 1.0% formic acid.

    • Gradient Program: A 20-minute linear gradient from 50% to 90% acetonitrile.

    • Flow Rate: 5 mL/min (Note: This high flow rate may be specific to a larger column diameter; adjust as needed for standard analytical columns).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion electrospray.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for quantitative analysis. The fragmentation of the deprotonated molecule of shogaols often involves a characteristic neutral loss of 136 u, which can be used for selective detection.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Biological Matrix or Dietary Supplement Extraction Solvent Extraction (Methanol/Acetonitrile) Sample->Extraction Sonication Cleanup Protein Precipitation or Filtration (0.2 µm) Extraction->Cleanup Centrifugation Analysis LC-MS/MS or HPLC Injection Cleanup->Analysis Separation C18 Column Separation Analysis->Separation Detection MS or UV/EC Detection Separation->Detection Quant Data Processing & Quantification Detection->Quant

Caption: General experimental workflow for the quantification of this compound.

G Gingerol (10)-Gingerol Shogaol This compound Gingerol->Shogaol Dehydration (-H₂O) Factors Heat Acidic pH Long-term Storage Factors->Gingerol

Caption: Conversion of (10)-Gingerol to this compound via dehydration.

References

addressing matrix effects in the analysis of (10)-Shogaol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (10)-Shogaol in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this compound, with a particular focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. In biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor sensitivity, inaccurate quantification, and lack of reproducibility.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: A common method to assess matrix effects is to compare the peak area of this compound in a sample prepared by spiking the analyte into an extracted blank matrix (post-extraction spike) with the peak area of a pure standard solution of the same concentration. A significant difference between these two responses indicates the presence of matrix effects. A value less than 100% for the ratio of the post-extraction spike to the neat solution indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). As this is often not commercially available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used. For the analysis of gingerols and shogaols, a synthetic analogue of capsaicin, Pelargonic Acid Vanillylamide (PAV), has been successfully used as an internal standard.[1]

Troubleshooting Guides

Issue: High variability in this compound signal between replicate injections.

Possible Cause Troubleshooting Step
Inconsistent Sample Cleanup Ensure the sample preparation protocol (e.g., protein precipitation, LLE, SPE) is performed consistently for all samples. Inadequate removal of matrix components can lead to variable ion suppression.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. If a peak for this compound is observed, optimize the needle wash method of the autosampler.
Column Contamination Accumulation of matrix components on the analytical column can lead to inconsistent results. Implement a robust column washing procedure between analytical batches.

Issue: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Troubleshooting Step
Secondary Interactions Peak tailing can be caused by interactions between this compound and active sites on the stationary phase. Ensure the mobile phase pH is appropriate. The use of a highly deactivated or end-capped column is recommended.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject to see if the peak shape improves.
Injector Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

While specific comparative data for this compound is limited, the following table provides a representative comparison of common sample preparation techniques for the analysis of shogaols and other small molecules in plasma, highlighting the general trends in recovery and matrix effect reduction.

Sample Preparation Technique Typical Analyte Recovery (%) Matrix Effect (Ion Suppression) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 105%[2][3]HighSimple, fast, and inexpensive.Inefficient removal of phospholipids and other matrix components, leading to significant matrix effects.[4][5]
Liquid-Liquid Extraction (LLE) 70 - 90%ModerateCan provide cleaner extracts than PPT.More labor-intensive and requires larger volumes of organic solvents. Analyte recovery can be variable.
Solid-Phase Extraction (SPE) > 90%Low to NegligibleProvides the cleanest extracts, significantly reducing matrix effects. Amenable to automation.[4]More expensive and requires method development to optimize the sorbent and elution conditions.

Note: The provided recovery and matrix effect values are general ranges and can vary significantly depending on the specific protocol, analyte, and matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma[2][3]
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Protein Precipitation: Add 800 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 20,440 x g for 15 minutes at room temperature to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.

  • Analysis: Inject an appropriate volume of the filtered supernatant into the LC-MS/MS system.

Protocol 2: General Solid-Phase Extraction (SPE) for Shogaols in Plasma

This is a general protocol that can be optimized for this compound analysis.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 40% methanol in water to remove less retained impurities.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) plasma->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle Moderate Cleanup spe Solid-Phase Extraction (e.g., C18) plasma->spe High Purity extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms Injection data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_solutions Potential Solutions start Inconsistent This compound Signal? check_is Is Internal Standard (IS) response also variable? start->check_is yes_is Yes no_is No optimize_cleanup Optimize Sample Cleanup (e.g., Switch to SPE) check_is->optimize_cleanup Yes change_chromatography Modify Chromatographic Conditions to Separate from Interferences check_is->change_chromatography No use_sil_is Use Stable Isotope Labeled IS optimize_cleanup->use_sil_is change_chromatography->use_sil_is

Caption: Troubleshooting logic for matrix effects.

References

enhancing the resolution of (10)-Shogaol from other gingerols and shogaols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of (10)-Shogaol from other gingerols and shogaols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor resolution between this compound and other shogaol/gingerol homologs?

A1: Poor resolution is a common issue due to the structural similarity of these compounds. Several factors can contribute:

  • Mobile Phase Composition: The organic solvent ratio and the pH of the aqueous phase are critical. An insufficiently optimized gradient may not provide enough selectivity to separate closely eluting compounds.[1][2]

  • Column Choice: The stationary phase chemistry plays a significant role. A standard C18 column is commonly used, but for difficult separations, a different phase or a column with a smaller particle size (e.g., UPLC columns) might be necessary to improve efficiency.[3][4]

  • Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, sometimes improving the separation of closely related compounds.[1]

  • Temperature: Column temperature affects viscosity and mass transfer. Optimizing the column temperature (e.g., 40°C) can enhance resolution.[5]

Q2: My shogaol peaks are tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

  • Acidic Additive: Shogaols and gingerols have phenolic groups. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of these groups, reducing their interaction with residual silanols on the silica-based stationary phase and improving peak shape.[1][2]

  • Column Degradation: The column may be degrading or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q3: I am not detecting this compound in my sample, or the signal is very weak. What should I do?

A3: This could be a sample preparation or a detection issue.

  • Sample Degradation: Gingerols are thermally unstable and can convert to their corresponding shogaols upon heating.[5][6] Conversely, shogaols themselves can degrade under harsh conditions. Ensure your extraction and processing steps avoid excessive heat unless the goal is to promote the conversion.[6][7]

  • Extraction Efficiency: The choice of extraction solvent is crucial. Methanol and ethanol are commonly used.[8][9] Sonication can improve extraction efficiency.[3][9]

  • Detection Wavelength: The optimal UV detection wavelength for both gingerols and shogaols is around 282 nm.[1][10] Ensure your detector is set correctly.

  • Low Concentration: this compound may be present in very low concentrations compared to other analogs like 6-Gingerol.[1] Consider using a more sensitive detection method, such as mass spectrometry (MS) or an electrochemical detector (ECD), which can offer significantly lower limits of detection.[3][11]

Q4: How can I increase the amount of shogaols relative to gingerols in my extract?

A4: The conversion of gingerols to shogaols is a dehydration reaction that can be promoted by heat and acidic conditions.[6][12]

  • Drying Method: Hot air drying of ginger rhizomes at temperatures between 120°C and 150°C has been shown to significantly increase the formation of 6-, 8-, and 10-shogaol while decreasing the corresponding gingerols.[6]

  • Extraction Temperature: Performing the extraction at elevated temperatures (e.g., 60°C or 80°C) can also facilitate this conversion.[7]

  • Acidic Solvent: Adjusting the pH of the extraction solvent to be more acidic can help increase the production of shogaols.[12]

Data Presentation: Chromatographic Conditions

The following tables summarize typical parameters used for the separation of gingerols and shogaols.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Condition Source
Column C18 / ODS (e.g., 250 x 4.6 mm, 5 µm) [1][4][7]
Mobile Phase A Water, often with an acidic modifier (e.g., 10 mM formic acid) [1]
Mobile Phase B Acetonitrile [1][7]
Elution Method Gradient Elution [1][3][5]
Example Gradient 40% to 70% B over 15 min; or 40% to 85% B over 12 min [3][5]
Flow Rate 1.0 mL/min [1][7]
Detection UV/PDA at 282 nm [1][10]

| Column Temp. | 25°C - 40°C |[2][5] |

Table 2: Ultra-High-Performance Liquid Chromatography (UPLC) Parameters

Parameter Condition Source
Column C18 (e.g., Acquity BEH C18, <2 µm particle size) [13]
Mobile Phase A Water with modifier (e.g., 2 mM ammonium acetate) [13]
Mobile Phase B Acetonitrile or Methanol [13]
Elution Method Gradient Elution [13]
Detection Q-TOF Mass Spectrometry (MS) or Photodiode Array (PDA) [13]

| LOD/LOQ | Can achieve low ng/mL levels with MS detection |[13] |

Experimental Protocols

Protocol 1: Sample Preparation from Ginger Rhizomes
  • Drying & Grinding: Dry fresh ginger rhizomes using a selected method (e.g., freeze-drying or hot air drying at 80°C to enhance shogaol content).[7] Grind the dried rhizomes into a fine powder.

  • Extraction: Weigh approximately 1-5 g of ginger powder and transfer to a flask. Add a suitable volume of methanol (e.g., 50-100 mL).[8]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature to facilitate extraction.[3][9]

  • Filtration: Filter the extract through Whatman No. 1 filter paper or a similar grade to remove solid particles.[7] For enhanced recovery, the residue can be re-extracted 1-2 more times, and the filtrates combined.[3]

  • Concentration: Evaporate the solvent from the combined filtrates using a rotary vacuum evaporator at a temperature below 45°C to prevent thermal degradation.[3]

  • Reconstitution & Final Filtration: Dissolve the dried extract in a known volume of the mobile phase starting condition (e.g., 10 mL of 40% acetonitrile/water).[3] Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC/UPLC system.[1]

Protocol 2: HPLC Analysis Method
  • System Preparation: Set up the HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Degas both solvents thoroughly.

  • Method Parameters:

    • Set the column temperature to 30°C.

    • Set the detector wavelength to 282 nm.[1][10]

    • Set the flow rate to 1.0 mL/min.[1]

    • Program the following gradient:

      • 0-15 min: 40% B to 80% B (linear)

      • 15-18 min: 80% B to 100% B (linear)

      • 18-20 min: Hold at 100% B (column wash)

      • 20-22 min: 100% B to 40% B (return to initial)

      • 22-30 min: Hold at 40% B (equilibration)

  • Injection: Once the column is equilibrated and the baseline is stable, inject 10-20 µL of the filtered sample or standard solution.[1][2]

  • Data Acquisition: Acquire the chromatogram for the duration of the run. Identify peaks by comparing retention times with known standards of 6-, 8-, 10-Gingerol and 6-, 8-, 10-Shogaol.

Visualizations

G start Start: Ginger Sample prep Sample Preparation start->prep sub_prep1 Drying & Grinding prep->sub_prep1 sub_prep2 Solvent Extraction (e.g., Methanol) sub_prep1->sub_prep2 sub_prep3 Sonication & Filtration sub_prep2->sub_prep3 sub_prep4 Concentration & Reconstitution sub_prep3->sub_prep4 analysis Chromatographic Analysis (HPLC / UPLC) sub_prep4->analysis data Data Processing & Quantification analysis->data end_node End data->end_node G question question action action result result problem problem start Poor Peak Resolution q_mobile_phase Is mobile phase gradient optimized? start->q_mobile_phase a_adjust_gradient Adjust gradient slope or organic solvent q_mobile_phase->a_adjust_gradient No q_column Is column performance adequate? q_mobile_phase->q_column Yes end_node Resolution Improved a_adjust_gradient->end_node a_check_column Flush column or replace with new/UPLC column q_column->a_check_column No q_flow_rate Is flow rate too high? q_column->q_flow_rate Yes a_check_column->end_node a_reduce_flow Decrease flow rate q_flow_rate->a_reduce_flow Yes q_flow_rate->end_node No a_reduce_flow->end_node

References

strategies to minimize the degradation of (10)-Shogaol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of (10)-Shogaol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive compound found in ginger (Zingiber officinale). It is formed from the dehydration of its precursor, (10)-gingerol, particularly during drying or thermal processing of ginger.[1][2] Like other shogaols, this compound is of interest for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties. Its stability is a critical concern during sample preparation and analysis because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of its biological effects.

Q2: What are the primary factors that lead to the degradation of this compound?

A2: The main factors contributing to the degradation of shogaols, including this compound, are elevated temperatures and acidic pH conditions.[1][2][3] While controlled heating is used to convert gingerols to shogaols, excessive heat can lead to the degradation and polymerization of shogaols.[1][4] Acidic environments can also catalyze degradation reactions.[1][3]

Q3: How does pH impact the stability of shogaols?

A3: Shogaols are involved in a pH-dependent reversible dehydration-hydration reaction with their corresponding gingerols.[3][5] Acidic conditions (low pH) tend to favor the dehydration of gingerols to form shogaols.[1][3] However, extreme pH conditions should be avoided during the preparation and storage of samples containing shogaols to prevent degradation. For instance, the greatest stability for the related[6]-gingerol/[6]-shogaol system has been observed at a pH of 4.[2][5]

Q4: What is the effect of temperature on this compound stability?

A4: Temperature plays a crucial role in both the formation and degradation of shogaols. The conversion of gingerols to shogaols is accelerated at higher temperatures.[1][4] However, at very high temperatures (e.g., 180°C), the concentration of shogaols can decrease significantly due to degradation and polymerization.[1][4] Therefore, it is essential to carefully control the temperature during sample processing. For storage, keeping samples at low temperatures, such as -20°C, is recommended.[7]

Q5: Which solvents are recommended for extracting and storing this compound?

A5: Methanol and ethanol are commonly used solvents for the extraction of shogaols and gingerols from ginger.[7][8][9] For sample preparation for analysis, stock solutions are often prepared in methanol.[7] It is advisable to use high-purity solvents and to minimize the presence of water in organic solvents to reduce the potential for hydration reactions.

Q6: What are the best practices for storing samples containing this compound?

A6: To ensure the stability of this compound in your samples, it is recommended to:

  • Store extracts and standard solutions at low temperatures, such as -20°C.[7]

  • Use amber vials or protect samples from light to prevent potential photodegradation.[10]

  • Ensure storage containers are airtight to prevent solvent evaporation and oxidation.[10]

  • For long-term storage, consider drying the extract and storing it as a solid at low temperatures.[10]

Troubleshooting Guides

Problem: I am observing lower than expected concentrations of this compound in my samples.

Potential Cause Troubleshooting Steps
Degradation during extraction - Perform extractions at room temperature or lower, if possible.[10]- Minimize the duration of any heating steps.- Use solvents like methanol or ethanol which can also help in inactivating degradative enzymes from plant material.[10]
Degradation during solvent evaporation - Use a rotary evaporator under reduced pressure and at a temperature below 40°C to concentrate the extract.[8][10]
Improper storage - Ensure samples are stored at -20°C in airtight, amber containers.[7][10]
pH-related degradation - Check the pH of your sample matrix. If possible, adjust the pH to be closer to neutral or slightly acidic (around pH 4), where stability may be higher.[2][5]

Problem: I am seeing unknown peaks in my chromatogram when analyzing this compound.

Potential Cause Troubleshooting Steps
Degradation products - High temperatures or extreme pH during sample preparation can cause this compound to degrade into other compounds, which may appear as extra peaks.[1][4]- Review your sample preparation protocol to identify and mitigate any harsh conditions.
Contamination - Run a blank injection of your solvent to check for contaminants.[10]- Ensure all glassware and equipment are thoroughly cleaned.
Polymerization - High temperatures can lead to the polymerization of shogaols.[1][4] These polymers may or may not be visible on the chromatogram depending on their properties. Reducing thermal stress during sample preparation can minimize this.

Quantitative Data Summary

The stability of shogaols is closely linked to their precursor gingerols. The following table summarizes the effect of temperature on the degradation of[6]-gingerol, which provides insights into the conditions that favor the formation and potential degradation of the corresponding[6]-shogaol.

Table 1: Effect of Temperature on[6]-Gingerol Degradation in 0.1 M HCl

Temperature (°C)Time to EquilibriumObservationReference
37~96 hoursReaction is slow, with gingerol being the predominant compound at equilibrium (80:20 gingerol to shogaol ratio).[3]
60>24 hoursMore than 50% of gingerol degraded in 24 hours.[3]
80~24 hoursSignificant degradation to form shogaol.[3]
100~2 hoursRapid reaction, with shogaol being the major compound at equilibrium.[3][5]

Experimental Protocols

Protocol: Extraction and Preparation of Ginger Samples for this compound Analysis

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • If starting from fresh ginger, slice the rhizomes and dry them at a controlled temperature (e.g., 40-60°C) to encourage the conversion of gingerols to shogaols. Avoid excessively high temperatures to prevent shogaol degradation.[1][4]

    • Grind the dried ginger into a fine powder.

  • Extraction:

    • Macerate the ginger powder with methanol at a 1:10 solid-to-solvent ratio (w/v).[10]

    • Perform the extraction at room temperature with agitation for 24 hours.[10] To minimize light exposure, use amber glassware.[10]

    • Alternatively, use sonication with methanol to extract the compounds.[9][11]

  • Filtration and Concentration:

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.[8][10]

  • Sample Storage:

    • Store the dried extract in an airtight, amber container at -20°C.[7][10]

  • Preparation for Analysis (e.g., HPLC):

    • Dissolve a weighed amount of the dried extract in methanol to a known concentration.[7]

    • Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizations

cluster_degradation Degradation Pathway Gingerol (10)-Gingerol Shogaol This compound Gingerol->Shogaol Dehydration (+ Heat, + Acid) Shogaol->Gingerol Hydration (Aqueous environment) Degradation Degradation/Polymerization Products Shogaol->Degradation Excessive Heat (e.g., >180°C)

Caption: Degradation pathway of (10)-Gingerol to this compound and subsequent degradation.

cluster_workflow Sample Preparation Workflow Start Start: Fresh/Dried Ginger Drying Drying (Controlled Temp < 150°C) Start->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (Methanol/Ethanol, Room Temp, Protect from Light) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation, <40°C) Filtration->Concentration Storage Storage (-20°C, Airtight, Amber Container) Concentration->Storage Analysis Analysis (HPLC/LC-MS) Storage->Analysis

Caption: Workflow for sample preparation to minimize this compound degradation.

References

Technical Support Center: Optimization of Dosage and Treatment Time for (10)-Shogaol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of (10)-Shogaol in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a bioactive compound found in ginger (Zingiber officinale). It is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. In cell culture, it is used to study its effects on cell viability, proliferation, apoptosis, and other cellular processes in various cell types, including cancer cell lines and normal cells.

Q2: What is a good starting concentration for this compound in my experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the desired outcome. For promoting the growth of normal human skin cells like keratinocytes and fibroblasts, a low concentration of 2 µM has been shown to be effective.[1] For cancer cell lines, a wider range of concentrations should be tested to determine the IC50 (half-maximal inhibitory concentration). Based on studies with structurally similar shogaols, a starting range of 5 µM to 100 µM is recommended for cytotoxicity assays in cancer cells.

Q3: What is the recommended treatment time for this compound?

A3: The appropriate treatment time depends on the biological process being investigated.

  • Cell Viability and Proliferation Assays (e.g., MTT): Typically, incubation times range from 24 to 72 hours to observe significant effects on cell growth.

  • Apoptosis Assays (e.g., Flow Cytometry): Shorter incubation times of 6, 12, or 24 hours are often sufficient to detect early and late apoptotic events.

  • Cell Migration Assays (e.g., Wound Healing): Effects on cell migration can be observed within 12 to 24 hours.[1]

Q4: How should I prepare a this compound stock solution?

A4: this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). This stock solution can then be diluted to the desired final concentration in your cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Q1: My cells are not showing any response to this compound treatment. What could be the problem?

A1:

  • Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell line. We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration.

  • Inappropriate Treatment Time: The incubation time may be too short to observe a significant effect. Consider extending the treatment duration, especially for proliferation assays.

  • Compound Instability: Ensure that the this compound stock solution is stored correctly (typically at -20°C or -80°C) and protected from light to prevent degradation.

  • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound. It is advisable to test the compound on multiple cell lines to confirm its activity.

Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A2:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Try using a lower range of concentrations in your experiments.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is minimal (ideally ≤ 0.1%).

  • Initial Seeding Density: A low initial cell seeding density can make cells more susceptible to drug treatment. Optimize the seeding density for your cell line before starting the experiment.

Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A3:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, this compound concentration, treatment time, and assay procedures, are consistent across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.

  • Reagent Quality: Use high-quality reagents and ensure that your this compound is from a reliable source and has not degraded.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its structurally similar analog, 6-Shogaol, on various cell lines.

Cell LineCompoundEffectConcentrationTreatment TimeReference
Human KeratinocytesThis compoundIncreased cell viability (180.25%)2 µM24 hours[1]
Human FibroblastsThis compoundIncreased cell viability (138.01%)2 µM24 hours[1]
MDA-MB-231 (Breast Cancer)This compoundInhibition of cell invasion10 µM21 hours[2][3]
H-1299 (Lung Cancer)This compoundGrowth Inhibition (IC50)~15 µMNot Specified[4]
HCT-116 (Colon Cancer)This compoundGrowth Inhibition (IC50)> 50 µMNot Specified[4]
Caco-2 (Colon Cancer)6-ShogaolCytotoxicity (IC50)86.63 µM48 hours[5]
HCT116 (Colon Cancer)6-ShogaolCytotoxicity (IC50)45.25 µM48 hours[5]
SW480 (Colon Cancer)6-ShogaolCytotoxicity (IC50)~20 µMNot Specified[6]
SW620 (Colon Cancer)6-ShogaolCytotoxicity (IC50)~20 µMNot Specified[6]
HT1080 (Fibrosarcoma)6-ShogaolCytotoxicity (IC50)52.8 µMNot Specified[7]
KG-1a (Leukemia)ShogaolCytotoxicity (IC50)2.99 ± 0.01 µg/mLNot Specified[8]
NCI-H1650 (Lung Cancer)6-ShogaolApoptosis Induction (27.2%)20 µM48 hours[9]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This protocol outlines the steps for quantifying apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen time (e.g., 6, 12, or 24 hours). Include appropriate controls.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways affected by shogaols and a general experimental workflow for studying the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture Cell Culture (Select Cell Line) seeding Cell Seeding cell_culture->seeding shogaol_prep This compound Stock Preparation treatment Treatment with This compound shogaol_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis migration Cell Migration (Wound Healing) treatment->migration western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis migration->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

A general experimental workflow for investigating the effects of this compound in cell culture.

nfkb_pathway cluster_stimulus Stimulus cluster_shogaol Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., PMA) ikk IKK stimulus->ikk activates shogaol This compound shogaol->ikk inhibits ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases gene Target Gene Expression (e.g., MMP-9) nfkb_nuc->gene activates pi3k_akt_pathway cluster_receptor Cell Surface cluster_shogaol_akt Inhibition cluster_cytoplasm_akt Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k activates shogaol_akt Shogaols akt Akt shogaol_akt->akt inhibits pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip3->akt activates mtor mTOR akt->mtor activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth

References

Technical Support Center: (10)-Shogaol Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of (10)-Shogaol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete conversion of (10)-Gingerol to this compound.[1][2] 2. Degradation of this compound due to excessive heat.[1] 3. Suboptimal extraction solvent or method.[3][4] 4. Loss of compound during purification steps.1. Optimize heating conditions (temperature and duration) during the drying or extraction process to facilitate the dehydration of (10)-Gingerol. Acidic conditions can also promote this conversion.[1][2] 2. Avoid excessively high temperatures (e.g., above 150-180°C) during processing to prevent degradation and polymerization of shogaols.[1] 3. Use solvents of appropriate polarity, such as ethanol or methanol, for extraction. Consider advanced extraction techniques like supercritical fluid extraction (SFE) or microwave-assisted extraction (MAE) to improve efficiency.[3][4] 4. Carefully select and optimize purification methods (e.g., column chromatography, HPLC) to minimize product loss.
Purity of this compound is Low 1. Co-elution of other shogaol or gingerol analogs (e.g., 6-Shogaol, 8-Shogaol).[5] 2. Presence of other impurities from the crude extract. 3. Ineffective purification technique.[5][6]1. Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with an appropriate stationary phase (e.g., C18) and a well-optimized mobile phase gradient.[7][8] 2. Perform a preliminary clean-up of the crude extract using solid-phase extraction (SPE) or liquid-liquid extraction.[9] 3. Consider using High-Speed Counter-Current Chromatography (HSCCC) for preparative scale purification, as it offers high resolution for separating structurally similar compounds.[5][6]
This compound Degradation During Storage 1. Instability of the compound in the storage solvent or conditions.[10][11] 2. Exposure to light, oxygen, or unfavorable pH.[12][13]1. Store purified this compound in a non-reactive solvent at low temperatures (-20°C or -80°C).[14] 2. Protect the compound from light by using amber vials and store under an inert atmosphere (e.g., nitrogen or argon). Maintain a slightly acidic to neutral pH (optimal stability is often found around pH 4) for solutions.[12][13]
Inconsistent Results Between Batches 1. Variability in the ginger rhizome starting material.[11] 2. Lack of standardized protocols for extraction and purification. 3. Inconsistent drying or heating procedures.[1][15]1. Source ginger rhizomes from a consistent supplier and, if possible, analyze the starting material for its initial gingerol content. 2. Develop and strictly adhere to standardized operating procedures (SOPs) for all experimental steps. 3. Precisely control temperature and time during drying and extraction to ensure reproducible conversion of gingerols to shogaols.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor of this compound in ginger?

A1: The primary precursor of this compound is (10)-Gingerol. This compound is formed through the dehydration of the β-hydroxy ketone group of (10)-Gingerol, a reaction that is typically induced by heat or acidic conditions during drying and extraction processes.[1][16]

Q2: What is the optimal temperature for converting (10)-Gingerol to this compound?

A2: While the conversion of gingerols to shogaols is temperature-dependent, a specific optimal temperature for maximizing this compound can vary based on the method. Studies have shown that temperatures around 150°C can significantly increase shogaol content.[1] However, it is crucial to avoid temperatures exceeding 180°C, as this can lead to the degradation of the formed shogaols.[1]

Q3: Which analytical method is best for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the qualitative and quantitative analysis of this compound.[7][14] It is often coupled with UV or electrochemical detection. Due to the thermal instability of shogaols, Gas Chromatography (GC) is generally not recommended as it can lead to inaccurate quantification due to on-column degradation.[16]

Q4: How can I improve the separation of this compound from other shogaol analogs?

A4: To improve the separation of shogaol analogs, which have very similar chemical structures, consider the following:

  • HPLC Method Optimization: Use a high-resolution C18 column and carefully optimize the mobile phase composition and gradient. A common mobile phase consists of a mixture of acetonitrile and water.[7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid chromatography that avoids solid supports, reducing irreversible adsorption and improving the separation of closely related compounds.[5][6]

Q5: What are the best storage conditions for purified this compound?

A5: Purified this compound should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[14] It is advisable to store it as a solid or in a suitable solvent in an amber vial to protect it from light and under an inert atmosphere to prevent oxidation. For solutions, maintaining a pH around 4 has been shown to provide the greatest stability.[12][13]

Experimental Protocols

Protocol 1: Extraction of this compound-Enriched Fraction from Ginger Rhizome

This protocol focuses on the initial extraction and conversion of (10)-Gingerol to this compound.

  • Preparation of Ginger Rhizome:

    • Wash fresh ginger rhizomes thoroughly and slice them into thin pieces.

    • Dry the ginger slices in a hot air oven at 150°C for 6 hours to facilitate the conversion of gingerols to shogaols.[1]

    • Grind the dried ginger slices into a fine powder.

  • Solvent Extraction:

    • Macerate the ginger powder in 95% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process with the residue to ensure maximum recovery.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general procedure for the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the compound with the desired Rf value corresponding to this compound.

  • Final Purification:

    • The combined fractions can be further purified using preparative HPLC for higher purity.

Data Presentation

Table 1: Effect of Drying Method and Temperature on this compound Content in Ginger
Drying MethodTemperature (°C)Duration (h)This compound (mg/g DW)Reference
Open Sun Drying (OSD)~35-0.8[1]
Solar Tunnel Drying (STD)~55-1.2[1]
Hot Air Drying (HAD)12062.1[1]
Hot Air Drying (HAD)15064.5[1]
Hot Air Drying (HAD)1806Decreased[1]
DW: Dry Weight
Table 2: Purity and Yield of Shogaols from High-Speed Counter-Current Chromatography (HSCCC)
CompoundCrude Extract (mg)Yield (mg)Purity (%)Reference
6-Shogaol500296.8[17]
10-Shogaol500492.3[17]

Visualizations

experimental_workflow start Fresh Ginger Rhizome drying Drying (e.g., 150°C, 6h) [Conversion of Gingerols to Shogaols] start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 95% Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography, HPLC, HSCCC) crude_extract->purification analysis Purity Analysis (HPLC) purification->analysis pure_shogaol Pure this compound analysis->pure_shogaol

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_logic low_yield Low Yield of this compound cause1 Incomplete Conversion low_yield->cause1 Possible Cause cause2 Thermal Degradation low_yield->cause2 Possible Cause cause3 Suboptimal Extraction low_yield->cause3 Possible Cause solution1 Optimize Heat/Acid Treatment cause1->solution1 Solution solution2 Avoid Excessive Temperatures cause2->solution2 Solution solution3 Optimize Solvent/Method cause3->solution3 Solution

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

Validating the Anticancer Activity of (10)-Shogaol in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(10)-Shogaol, a pungent constituent of dried ginger, has emerged as a promising natural compound with potential anticancer properties. This guide provides a comparative analysis of its preclinical anticancer activity, drawing on available experimental data to benchmark its performance against related ginger-derived compounds, namely other shogaols and gingerols. While in vitro studies have demonstrated the potent cytotoxic effects of this compound against various cancer cell lines, a notable gap exists in the literature regarding its in vivo efficacy, with most animal studies to date focusing on its counterparts,[1]-Shogaol and[2]-Shogaol.

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, serves as a key metric for comparison.

Comparative Cytotoxicity of Ginger-Derived Compounds

Studies consistently show that shogaols exhibit stronger growth-inhibitory effects on cancer cells compared to their gingerol precursors.[3] Notably, the anti-proliferative potency of shogaols often follows the order of[1]-Shogaol >[2]-Shogaol > [10)-Shogaol.[3]

CompoundCancer Cell LineIC50 (µM)Reference
This compound H-1299 (Lung Cancer)>[1]-Shogaol &[2]-Shogaol[3]
HCT-116 (Colon Cancer)>[1]-Shogaol &[2]-Shogaol[3]
HL-60 (Leukemia)Data indicates significant inhibition[3]
[1]-ShogaolH-1299 (Lung Cancer)~8[3]
HCT-116 (Colon Cancer)Data indicates strong inhibition[3]
T47D (Breast Cancer)0.5 ± 0.1[4]
SW480 (Colon Cancer)~20
SW620 (Colon Cancer)~20
[2]-ShogaolH-1299 (Lung Cancer)<[5]-Shogaol[3]
HCT-116 (Colon Cancer)<[5]-Shogaol[3]
[1]-GingerolH-1299 (Lung Cancer)~150[3]
[5]-GingerolH-1299 (Lung Cancer)Most effective among gingerols[3]

In Vivo Preclinical Models: A Look at Shogaol Analogs

While direct in vivo evidence for this compound's anticancer efficacy is currently limited in publicly available literature, extensive research on[1]-Shogaol and[2]-Shogaol in xenograft animal models provides valuable insights into the potential of the shogaol class of compounds.

####[1]-Shogaol in Xenograft Models

In a mouse model of non-small cell lung cancer using NCI-H1650 cells, intraperitoneal administration of[1]-Shogaol at doses of 10 and 40 mg/kg body weight resulted in a significant reduction in average tumor volume to 274.7 mm³ and 140.8 mm³, respectively, compared to 393.4 mm³ in the vehicle-treated group.[6] Importantly, no significant changes in body weight were observed, suggesting a favorable toxicity profile.[6] Furthermore, in a human histiocytic lymphoma (U937) xenograft model,[1]-Shogaol was also found to significantly inhibit tumor growth without causing noticeable side effects in the mice.[4]

####[2]-Shogaol in Xenograft Models

In a xenograft mouse model using AGS gastric cancer cells, intraperitoneal injection of[2]-Shogaol at 30 and 60 mg/kg twice weekly led to a reduction in tumor volume.[2]

Mechanistic Insights: Signaling Pathways Modulated by Shogaols

The anticancer effects of shogaols are attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While the specific protein interactions of this compound are not as extensively mapped as those of[1]-Shogaol, the general mechanisms are believed to be conserved across the shogaol family.

Key signaling pathways affected include:

  • PI3K/Akt/mTOR Pathway: Shogaols have been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[7]

  • NF-κB Pathway: By inhibiting the NF-κB signaling cascade, shogaols can down-regulate the expression of genes involved in inflammation, cell survival, and invasion.[8]

  • STAT3 Pathway: Shogaols can suppress the activation of STAT3, a transcription factor that plays a key role in tumor progression and metastasis.[6]

  • MAPK Pathway: Shogaols have been observed to modulate the activity of MAP kinases like ERK, JNK, and p38, which are involved in regulating cell proliferation and apoptosis.

Below are diagrams illustrating the established signaling pathways for shogaols and a general experimental workflow for assessing anticancer activity.

Shogaol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Shogaols This compound [6]-Shogaol [8]-Shogaol Shogaols->PI3K Inhibits IKK IKK Shogaols->IKK Inhibits STAT3 STAT3 Shogaols->STAT3 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB IκBα->NFκB NFκB->Proliferation Invasion Invasion & Metastasis NFκB->Invasion NFκB_nuc NF-κB NFκB->NFκB_nuc STAT3->Proliferation STAT3_nuc STAT3 STAT3->STAT3_nuc NFκB_nuc->Invasion STAT3_nuc->Proliferation

Caption: General signaling pathways modulated by shogaols in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with this compound & Comparative Compounds Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Western Blot for Caspases, PARP) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle IC50 Determine IC50 Values MTT->IC50 InVivo In Vivo Xenograft Model (Tumor Growth Inhibition) IC50->InVivo Analysis Data Analysis & Comparison Apoptosis->Analysis CellCycle->Analysis InVivo->Analysis

Caption: Experimental workflow for validating anticancer activity.

Combination Therapy Potential

Preliminary studies on[1]-Shogaol suggest a synergistic effect when combined with conventional chemotherapeutic agents. For instance, combining[1]-Shogaol with cisplatin has shown promise in enhancing the anticancer effects against resistant breast cancer cells. While specific data for this compound in combination therapies is not yet widely available, this remains a promising area for future investigation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of further preclinical studies.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound and comparative compounds on cancer cells and to calculate the IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Western Blot)

Objective: To assess the induction of apoptosis by this compound through the detection of key apoptotic marker proteins.

Principle: Western blotting is used to detect specific proteins in a cell lysate. The cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) are hallmark indicators of apoptosis.

Protocol:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry with propidium iodide (PI) staining is used to measure the DNA content of individual cells. Since DNA content varies throughout the cell cycle (G1, S, G2/M phases), this allows for the quantification of cells in each phase.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available preclinical data strongly suggests that this compound possesses significant in vitro anticancer activity, often comparable to or slightly less potent than[1]-Shogaol. However, a critical need exists for in vivo studies to validate these findings and to establish the therapeutic potential of this compound in preclinical cancer models. Future research should focus on:

  • In vivo efficacy studies: Conducting xenograft studies to evaluate the tumor growth-inhibitory effects of this compound in various cancer models.

  • Direct comparative studies: Performing head-to-head in vivo comparisons of this compound with other shogaols and standard chemotherapeutic agents.

  • Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

  • Combination therapy studies: Investigating the synergistic or additive effects of this compound with existing anticancer drugs.

  • Detailed mechanistic studies: Elucidating the specific molecular targets and downstream signaling pathways directly modulated by this compound.

By addressing these research gaps, the scientific community can fully elucidate the anticancer potential of this compound and pave the way for its potential development as a novel therapeutic agent. agent.

References

A Comparative Guide to Analytical Methods for (10)-Shogaol Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. (10)-Shogaol, a pungent constituent of ginger (Zingiber officinale), has garnered significant interest for its potential therapeutic properties. This guide provides a comparative overview of common analytical methods for the determination of this compound, with a focus on their performance characteristics and experimental protocols. The presented data is a compilation from various validated studies to aid in the selection of the most suitable method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the most prevalent technique for this compound analysis. The following table summarizes the key performance parameters of different HPLC-based methods as reported in the literature.

ParameterHPLC-UV/PDAHPLC-Electrochemical Detection (ECD)LC-MS/MS
**Linearity (R²) **>0.9990.9854 - 0.9992[1]>0.99
Limit of Detection (LOD) 0.09 mg/g (in raw herb)[2]<75 ng/mL[1]Not explicitly stated for 10-shogaol, but 0.6 ng/mL for 10-gingerol[3]
Limit of Quantification (LOQ) 0.25 µg/mL (for 10-gingerol)[1]1.6 ng/mL (for 10-gingerol)[3]
Accuracy (Recovery %) 97% (average)[2]≥99%[1]90.1% to 110.8%[3]
Precision (RSD %) <8%[2]≤5% (within-day)[1]<9.6% (intra-day), <8.0% (inter-day)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the experimental protocols for the compared methods.

High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)

This method is widely used due to its robustness and accessibility for quantifying compounds with chromophores, such as this compound.

Sample Preparation (for raw herb):

  • Grind the ginger sample to pass through a 250 µm sieve.

  • Extract a known weight of the powdered sample with methanol at room temperature using sonication.[4]

  • Filter the extract prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.[2][4]

  • Mobile Phase: A gradient of water and acetonitrile is commonly employed.[2][4]

  • Detection: UV detection is typically set around 282 nm, which is an absorbance maximum for shogaols.[5][6]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD offers enhanced sensitivity and selectivity for electroactive compounds like shogaols.

Sample Preparation (for plasma):

  • Spike plasma samples with a working standard solution and an internal standard.[1]

  • Vortex the sample for 20 seconds.[1]

  • Dilute the sample with HPLC-grade water (1:1 ratio) and vortex again.[1]

  • Perform a liquid-liquid extraction using ethyl acetate:hexane (1:1 v/v).[1]

  • Vortex the sample multiple times and then centrifuge.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile, water, and ammonium acetate.[1]

  • Detection: Electrochemical detection at various potentials (e.g., 600, 550, and 500 mV).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.

Sample Preparation (for dietary supplements):

  • Accurately weigh the dietary supplement.

  • Spike with a known amount of standard for recovery determination.[3]

  • Extract with an appropriate solvent (e.g., chloroform).

  • Filter the extract before analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water containing a small percentage of formic acid.[3]

  • Ionization: Negative ion electrospray ionization (ESI-).[3]

  • MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[3][7]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the general experimental workflow and the specific signaling pathway for LC-MS/MS analysis.

Experimental_Workflow_for_10_Shogaol_Analysis cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Start Sample Collection Extraction Extraction Start->Extraction e.g., Sonication, LLE Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatographic Separation (HPLC/UPLC) Filtration->Chromatography Detection Detection (UV, ECD, MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

A generalized experimental workflow for the analysis of this compound.

LC_MS_MS_Signaling_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Column LC Separation (C18 Column) ESI Electrospray Ionization (Negative Mode) LC_Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 [M-H]⁻ Ions Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Selected this compound Ion Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ion

A diagram illustrating the LC-MS/MS signaling pathway for this compound analysis.

References

A Comparative Analysis of the Antioxidant Capacity of (10)-Shogaol and Other Prominent Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of (10)-Shogaol, a pungent bioactive compound found in ginger, with other well-established natural antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), Curcumin, and Resveratrol. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to offer an objective evaluation for research and development purposes.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals. The most common assays include the Oxygen Radical Absorbance Capacity (ORAC), Trolox Equivalent Antioxidant Capacity (TEAC), and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results are often expressed as Trolox equivalents (TE), allowing for a standardized comparison.

CompoundORAC (µmol TE/g)TEAC (µmol TE/g)DPPH (% inhibition or IC50)
This compound Data not availableData not available34.54% inhibition[1]
6-Shogaol Data not availableHigher than 6-dehydroshogaol[2]IC50: 8.05 µM[3]
Vitamin C (Ascorbic Acid) ~1,300,000 (for pure substance)[3]0.20 (relative to Trolox)[4]92.02% inhibition[1]
Vitamin E (α-Tocopherol) Data not availableData not availableData not available
Curcumin ~3.88 (relative to Trolox)Data not availableLower than Vitamin C and E[5]
Resveratrol ~8.6Data not availableData not available

Experimental Protocols for Antioxidant Capacity Assays

Accurate and reproducible measurement of antioxidant capacity is paramount. Below are the detailed methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

StepProcedure
1. Reagent Preparation Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at the characteristic wavelength (around 517 nm).
2. Sample Preparation Dissolve the test compound (this compound, Vitamin C, etc.) in the same solvent as the DPPH solution to create a series of concentrations.
3. Reaction Mix a specific volume of the DPPH working solution with varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.
4. Incubation Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
5. Measurement Measure the absorbance of the solutions at the characteristic wavelength (e.g., 517 nm) using a spectrophotometer.
6. Calculation The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator.

StepProcedure
1. Reagent Preparation Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). Prepare a series of Trolox standards.
2. Sample Preparation Dissolve the test compound in the phosphate buffer to create a series of concentrations.
3. Reaction Setup In a microplate, add the fluorescent probe solution, followed by either the test compound, Trolox standard, or a blank (buffer).
4. Incubation Incubate the microplate at 37°C for a short period to allow for temperature equilibration.
5. Initiation and Measurement Add the AAPH solution to all wells to initiate the oxidation reaction. Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader.
6. Calculation Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.
TEAC (Trolox Equivalent Antioxidant Capacity) Assay

The TEAC assay, often performed using the ABTS radical cation, measures the ability of an antioxidant to scavenge the stable, blue-green ABTS radical cation.

StepProcedure
1. Reagent Preparation Generate the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting blue-green solution is then diluted with a suitable buffer to an absorbance of approximately 0.7 at a specific wavelength (e.g., 734 nm). Prepare a series of Trolox standards.
2. Sample Preparation Dissolve the test compound in a suitable solvent.
3. Reaction Mix a small volume of the test compound or Trolox standard with the ABTS•+ working solution.
4. Incubation Allow the reaction to proceed for a defined period at a constant temperature.
5. Measurement Measure the decrease in absorbance at the specific wavelength using a spectrophotometer.
6. Calculation The percentage of inhibition of the ABTS•+ radical is calculated. A standard curve is created by plotting the percentage of inhibition against the concentration of the Trolox standards. The TEAC value of the sample is determined from this curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the sample.

Signaling Pathways and Mechanisms of Antioxidant Action

The antioxidant effects of these natural compounds are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.

General Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a natural compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Natural Compound (this compound, etc.) Dilution Serial Dilutions Compound->Dilution Dissolve & Dilute Solvent Solvent (Methanol, Buffer, etc.) Solvent->Dilution Reaction Reaction Mixture Dilution->Reaction Radical Radical Solution (DPPH, ABTS, etc.) Radical->Reaction Incubation Incubation (Dark, 37°C) Reaction->Incubation Incubate Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition or AUC Measurement->Calculation Result Result Calculation->Result Determine IC50 or TEAC/ORAC Value

Caption: A generalized workflow for determining the antioxidant capacity of a natural compound.

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain antioxidant compounds, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_nucleus Antioxidant This compound & Other Antioxidants Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 Inhibits Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_in_nucleus Nrf2 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to Nrf2_in_nucleus->ARE Binds to

Caption: The Nrf2-ARE signaling pathway activated by antioxidants and oxidative stress.

Mechanisms of Action for Specific Compounds:

  • This compound and other Shogaols: Shogaols are known to activate the Nrf2-ARE pathway, contributing to their antioxidant effects beyond direct radical scavenging.

  • Vitamin C (Ascorbic Acid): A potent water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS). It can also regenerate other antioxidants, such as Vitamin E, from their radical forms.

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation in cell membranes. It acts as a chain-breaking antioxidant, terminating free radical chain reactions.

  • Curcumin: This polyphenol exhibits its antioxidant activity through multiple mechanisms, including direct scavenging of free radicals, chelation of metal ions that can catalyze ROS formation, and induction of antioxidant enzymes via the Nrf2 pathway.

  • Resveratrol: This stilbenoid antioxidant can directly scavenge free radicals and also upregulates the expression of several antioxidant enzymes through the activation of the Nrf2 and other signaling pathways.

Conclusion

The available data suggests that this compound possesses significant antioxidant properties, as evidenced by its DPPH radical scavenging activity. While direct comparative data from ORAC and TEAC assays are currently limited for this compound, studies on the closely related 6-Shogaol indicate a high antioxidant potential, often surpassing that of its precursor, 6-gingerol, and showing comparable or superior activity to other well-known antioxidants in certain assays.

The antioxidant mechanism of this compound, like other shogaols, is multifaceted, involving both direct radical scavenging and the modulation of key cellular defense pathways such as the Nrf2-ARE pathway. This dual action underscores its potential as a potent natural antioxidant.

For drug development professionals and researchers, further studies employing a standardized panel of antioxidant assays (including ORAC and TEAC) are warranted to definitively quantify the antioxidant capacity of this compound in direct comparison to other leading natural compounds. Such research will provide a clearer understanding of its potential therapeutic applications in conditions associated with oxidative stress.

References

(10)-Shogaol: A Comparative Guide to its In Vitro and In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(10)-Shogaol, a pungent bioactive compound found in dried ginger (Zingiber officinale), has garnered significant interest for its therapeutic potential. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Executive Summary

This compound demonstrates promising anti-inflammatory, anti-cancer, and wound-healing properties in both laboratory and living models. In comparative studies, it often exhibits superior or comparable efficacy to its counterparts, such as 6-Shogaol, 8-Shogaol, and various gingerols. This guide synthesizes key findings to provide a clear correlation between its in vitro activities and in vivo outcomes.

Data Presentation: Quantitative Comparison of Therapeutic Effects

The following tables summarize the quantitative data from various studies, offering a direct comparison of this compound's efficacy with related compounds.

Table 1: In Vitro Anti-Cancer Effects

CompoundCell LineAssayIC50 ValueSource
This compound HL-60 (Human Leukemia)Growth InhibitionSignificant Inhibition (Concentration not specified)[1]
6-ShogaolH-1299 (Human Lung Cancer)Growth Inhibition~8 µM
6-ShogaolHCT-116 (Human Colon Cancer)Growth Inhibition~8 µM
6-GingerolH-1299 (Human Lung Cancer)Growth Inhibition~150 µM
6-GingerolHCT-116 (Human Colon Cancer)Growth Inhibition~150 µM

Table 2: In Vivo Anti-Inflammatory Effects in DSS-Induced Colitis Mouse Model

Treatment (30 mg/kg)Change in Body WeightDisease Activity Index (DAI)Colon LengthSource
DSS ControlSignificant LossHighSignificantly Shortened[2]
This compound Attenuated LossSignificantly ReducedSignificantly Restored[2]
6-ShogaolAttenuated LossReducedRestored[2]
8-ShogaolAttenuated LossReducedRestored[2]
6-GingerolLess effective than shogaolsLess effective than shogaolsLess effective than shogaols[2]
8-GingerolLess effective than shogaolsLess effective than shogaolsLess effective than shogaols[2]
10-GingerolLess effective than shogaolsLess effective than shogaolsLess effective than shogaols[2]

Table 3: In Vitro Wound Healing Effects

TreatmentCell TypeParameterResultSource
This compound (2 µM) Human KeratinocytesProliferation~180% of control[3]
This compound (2 µM) Human FibroblastsProliferation~138% of control[3]
This compound (2 µM) Human KeratinocytesTGF-β ProductionIncreased to ~117% of control[3]
This compound (2 µM) Human FibroblastsTGF-β ProductionIncreased to ~117% of control[3]
This compound (2 µM) Human KeratinocytesPDGF-αβ ProductionIncreased to ~226% of control[3]
This compound (2 µM) Human FibroblastsPDGF-αβ ProductionIncreased to ~213% of control[3]
This compound (2 µM) Human KeratinocytesVEGF ProductionIncreased to ~130% of control[3]
This compound (2 µM) Human FibroblastsVEGF ProductionIncreased to ~109% of control[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, cancer progression, and tissue repair.

Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2] By targeting components of this pathway, it can reduce the expression of pro-inflammatory cytokines and enzymes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK p-IκBα p-IκBα IKK->p-IκBα Phosphorylation IκBα IκBα IκBα->p-IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation p-IκBα->NF-κB Releases 10-Shogaol_node This compound 10-Shogaol_node->IKK Inhibition 10-Shogaol_node->NF-κB_nuc Inhibition Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB_nuc->Pro-inflammatory Genes Transcription

Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.

Anti-Cancer Signaling Pathway

In cancer cells, shogaols have been shown to interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[4][5][6] By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Cell Survival Cell Survival Akt->Cell Survival Inhibition of pro-apoptotic proteins Proliferation Proliferation mTOR->Proliferation 10-Shogaol_node This compound 10-Shogaol_node->Akt Inhibition G cluster_cellular_effects Cellular Effects 10-Shogaol_node This compound TGF-β TGF-β 10-Shogaol_node->TGF-β Upregulates PDGF PDGF 10-Shogaol_node->PDGF Upregulates VEGF VEGF 10-Shogaol_node->VEGF Upregulates Proliferation Keratinocyte & Fibroblast Proliferation TGF-β->Proliferation Migration Keratinocyte & Fibroblast Migration TGF-β->Migration PDGF->Proliferation PDGF->Migration VEGF->Proliferation VEGF->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing G Seed_Cells 1. Seed cancer cells in a 96-well plate Treat_Cells 2. Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (formazan crystal formation) Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_Viability 8. Calculate cell viability (%) Measure_Absorbance->Calculate_Viability G Acclimatization 1. Acclimatize mice for 1 week Induce_Colitis 2. Induce colitis with 3-5% DSS in drinking water for 5-7 days Acclimatization->Induce_Colitis Treatment 3. Administer this compound (e.g., 30 mg/kg) orally daily Induce_Colitis->Treatment Monitor 4. Monitor body weight, stool consistency, and rectal bleeding daily (DAI) Treatment->Monitor Sacrifice 5. Sacrifice mice at the end of the experiment Monitor->Sacrifice Collect_Tissues 6. Collect colon tissue Sacrifice->Collect_Tissues Analysis 7. Measure colon length and perform histological and molecular analysis Collect_Tissues->Analysis G Seed_Cells 1. Seed cells to form a confluent monolayer Create_Scratch 2. Create a 'scratch' in the monolayer with a pipette tip Seed_Cells->Create_Scratch Wash_Cells 3. Wash to remove detached cells Create_Scratch->Wash_Cells Add_Treatment 4. Add medium with this compound (e.g., 2 µM) or vehicle Wash_Cells->Add_Treatment Image_T0 5. Image the scratch at time 0 Add_Treatment->Image_T0 Incubate 6. Incubate for 12-24 hours Image_T0->Incubate Image_Tx 7. Image the scratch at different time points (e.g., 12h, 24h) Incubate->Image_Tx Analyze 8. Measure the width or area of the scratch and calculate closure rate Image_Tx->Analyze

References

A Head-to-Head Comparison of the Anti-inflammatory Properties of (10)-Shogaol and (10)-Gingerol

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and pharmacology, ginger (Zingiber officinale) stands out for its rich composition of bioactive phenolic compounds, primarily gingerols and their dehydrated counterparts, shogaols. Among these, (10)-Gingerol and (10)-Shogaol are subjects of significant interest for their therapeutic potential, particularly their anti-inflammatory effects. This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of these two compounds, tailored for researchers, scientists, and drug development professionals.

Overview of Anti-inflammatory Activity

Multiple studies indicate that both (10)-Gingerol and this compound possess significant anti-inflammatory capabilities, primarily through the inhibition of key inflammatory mediators and signaling pathways. The general consensus from comparative studies is that shogaols often exhibit more potent activity than their corresponding gingerols. This enhanced potency is frequently attributed to the α,β-unsaturated carbonyl moiety present in the structure of shogaols.

However, the influence of the alkyl chain length introduces a nuanced difference. For gingerols, an increase in the alkyl chain length tends to enhance anti-neuroinflammatory capacity.[1][2] Conversely, for shogaols, a longer alkyl chain may negatively impact or attenuate this inhibitory activity.[1][2]

A study investigating neuroinflammation in LPS-activated BV2 microglia found that at a concentration of 20 μM, both (10)-Gingerol and this compound effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2] Another study focusing on colitis in a DSS-induced mouse model concluded that this compound was the most effective anti-inflammatory agent among six tested ginger derivatives, including gingerols and other shogaols.[3]

Quantitative Comparison of Inhibitory Effects

To facilitate a direct comparison, the following tables summarize the quantitative data on the inhibitory effects of (10)-Gingerol and this compound on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundModel SystemTarget MediatorConcentrationInhibition/EffectReference
(10)-Gingerol LPS-activated BV2 microgliaNitric Oxide (NO)20 µMSignificant Inhibition[1]
LPS-activated BV2 microgliaIL-1β, IL-6, TNF-α20 µMSignificant Inhibition[1]
LPS-stimulated U937 cellsProstaglandin E2 (PGE2)-Most potent among 6-, 8-, 10-gingerols[4]
This compound LPS-activated BV2 microgliaNitric Oxide (NO)20 µMSignificant Inhibition[1]
LPS-activated BV2 microgliaIL-1β, IL-6, TNF-α20 µMSignificant Inhibition[1]
DSS-induced colitis miceOverall Inflammation30 mg/kgMost effective among 6-, 8-, 10-derivatives[3]

Table 2: Antioxidant and Radical Scavenging Activity (IC50 values)

CompoundDPPH Radical ScavengingSuperoxide Radical ScavengingHydroxyl Radical ScavengingReference
(10)-Gingerol 10.47 µM1.68 µM1.35 µM[5]
[6]-Shogaol *8.05 µM0.85 µM0.72 µM[5]

Note: Direct IC50 values for this compound were not available in the cited literature. Data for[6]-Shogaol is provided for a structural analogue comparison, which generally shows higher potency than gingerols.

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of (10)-Gingerol and this compound are mediated by their ability to modulate critical intracellular signaling cascades, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation.

Both compounds have been shown to interfere with the activation of Toll-like receptor 4 (TLR4) signaling induced by lipopolysaccharide (LPS).[7] This interference prevents the downstream activation of transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[1][7][8] The inhibition of NF-κB activation is a key mechanism underlying the observed reduction in inflammatory mediators.[1][2] Furthermore, these compounds can block the phosphorylation of MAPKs such as p38.[7][9][10]

Below is a diagram illustrating the targeted signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK p38 p38 MAPK TRAF6->p38 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Shogaol This compound Shogaol->TRAF6 Shogaol->NFκB inhibits activation Shogaol->p38 Gingerol (10)-Gingerol Gingerol->TRAF6 Gingerol->NFκB inhibits activation Gingerol->p38 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Genes activates

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized in vitro and in vivo models of inflammation. Below are outlines of the key experimental methodologies.

In Vitro Anti-inflammatory Assay in Macrophages

This workflow is commonly used to screen compounds for their ability to suppress inflammatory responses in immune cells.

G cluster_workflow Experimental Workflow cluster_analysis Analysis Methods A 1. Cell Culture (e.g., RAW 264.7, BV2) B 2. Pre-treatment with this compound or (10)-Gingerol A->B C 3. Inflammatory Stimulus (e.g., 1 µg/mL LPS) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F 6. Analysis E->F G Griess Assay (NO) F->G H ELISA (Cytokines) F->H I Western Blot (NF-κB, p38) F->I J qRT-PCR (Gene Expression) F->J

Caption: General workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell lines like RAW 264.7 or microglial cells like BV-2 are commonly used.[1][11] Human monocytic THP-1 cells are also employed.

  • Protocol: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or (10)-Gingerol for a short period (e.g., 1-2 hours) before being stimulated.

2. Inflammatory Stimulation:

  • Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is typically used at concentrations around 1 µg/mL to induce a strong inflammatory response.[11]

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.[1]

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of secreted cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[1]

  • Protein Expression and Signaling: Cell lysates are analyzed by Western blotting to determine the expression levels and phosphorylation status of key proteins like IκBα, NF-κB p65, and p38 MAPK.[3][7]

  • Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of pro-inflammatory genes.[1]

Conclusion

Both (10)-Gingerol and this compound are potent anti-inflammatory agents derived from ginger. The available evidence suggests that this compound may possess superior activity in some inflammatory models, consistent with the general observation that shogaols are more potent than gingerols.[3] However, the structure-activity relationship is complex, with the alkyl chain length playing a differential role in modulating the activity of these two classes of compounds.[1] Both compounds exert their effects by effectively targeting and inhibiting the NF-κB and MAPK signaling pathways. For drug development professionals, this compound may represent a more potent lead compound, though further comprehensive head-to-head studies are warranted to fully delineate their therapeutic potential.

References

A Comparative Guide to Spectroscopic Techniques for Validating the Purity of Synthesized (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and structural integrity of synthesized active compounds is paramount. This guide provides a comparative analysis of key spectroscopic techniques for validating the purity of synthesized (10)-Shogaol, a naturally occurring compound found in ginger (Zingiber officinale) with diverse biological activities.[1] The objective is to offer a framework for selecting the most appropriate analytical methods and interpreting the resulting data.

This compound, with the chemical formula C21H32O3, belongs to the shogaol class of compounds.[2] Its structure features a 1-(4-hydroxy-3-methoxyphenyl)-4-tetradecen-3-one backbone.[1] The synthesis of this compound can introduce various impurities, including unreacted starting materials, reagents, side-products from competing reactions, and residual solvents.[3][4] Therefore, a multi-faceted analytical approach is crucial for comprehensive purity assessment.

Workflow for Spectroscopic Purity Validation of this compound

The following diagram illustrates a typical workflow for validating the purity of a synthesized batch of this compound using a combination of spectroscopic techniques.

G cluster_synthesis Synthesis & Initial Purification cluster_spectroscopy Spectroscopic Analysis cluster_assessment Purity & Structural Assessment synth Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) synth->NMR MS Mass Spectrometry (LC-MS, HRMS) synth->MS IR FTIR Spectroscopy synth->IR UV UV-Vis Spectroscopy synth->UV data_analysis Data Comparison with Reference NMR->data_analysis MS->data_analysis IR->data_analysis UV->data_analysis purity_assessment Final Purity Confirmation data_analysis->purity_assessment

Caption: Workflow for purity validation of synthesized this compound.

Comparative Analysis of Spectroscopic Techniques

The following sections detail the principles, strengths, and limitations of four primary spectroscopic techniques for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

  • ¹H NMR: Identifies the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, this allows for the confirmation of the aromatic protons, the vinyl protons of the α,β-unsaturated ketone, the methoxy group, and the long alkyl chain.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their hybridization state (sp³, sp², sp). This is crucial for confirming the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecule.

The chemical structure of this compound has been confirmed by NMR spectroscopy.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[7]

  • Electrospray Ionization (ESI): A soft ionization technique commonly used for shogaols. In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound is observed at m/z 331.[7] In positive ion mode, the protonated molecule [M+H]⁺ can be detected.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly effective for purity assessment. LC separates the synthesized compound from its impurities, and the MS provides mass information for each separated component. This allows for the detection and potential identification of synthesis-related impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique. For this compound, FTIR can confirm the presence of key functional groups.[9][10]

  • O-H stretch: A broad band indicating the hydroxyl group on the aromatic ring.

  • C-H stretches: Signals for aromatic and aliphatic C-H bonds.

  • C=O stretch: A strong absorption characteristic of the ketone group in the α,β-unsaturated system.

  • C=C stretches: Absorptions corresponding to the aromatic ring and the alkene double bond.

  • C-O stretch: Indicating the ether linkage of the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. It is often used in conjunction with HPLC for quantification.[11] Shogaols exhibit a characteristic UV absorption maximum (λmax) due to the conjugated system formed by the aromatic ring and the α,β-unsaturated ketone. For shogaols, this is typically observed around 282 nm.[12][13][14] A shift in this λmax or the appearance of additional absorption bands can indicate the presence of impurities with different chromophores.

Data Presentation

The following tables summarize the expected spectroscopic data for pure this compound and compare the performance of the analytical techniques.

Table 1: Summary of Expected Spectroscopic Data for this compound

TechniqueParameterExpected Data
¹H NMR Chemical Shifts (δ)Signals corresponding to aromatic protons, vinyl protons, methoxy protons, and the long alkyl chain.
¹³C NMR Chemical Shifts (δ)Signals for carbonyl carbon (~200 ppm), aromatic carbons (110-150 ppm), vinyl carbons, and aliphatic carbons.
Mass Spec (ESI-) [M-H]⁻m/z 331
HRMS Elemental CompositionC21H32O3
FTIR Key Absorptions (cm⁻¹)~3400 (O-H), ~1680 (C=O), ~1600 (C=C aromatic), ~970 (trans C=C)
UV-Vis λmax~282 nm

Table 2: Performance Comparison of Spectroscopic Techniques for Purity Validation

TechniqueSensitivityStructural InformationImpurity DetectionThroughput
NMR ModerateHigh (unambiguous structure)Excellent for structural analogs and major impurities.Low
MS HighLow (Molecular Weight)Excellent for detecting low-level impurities with different masses.High (with LC)
FTIR LowModerate (Functional Groups)Good for impurities with different functional groups.High
UV-Vis HighLow (Chromophore)Good for impurities with different UV-active chromophores.High (with HPLC)

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • For NMR analysis, dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • For MS, IR, and UV-Vis analyses, prepare a stock solution of the synthesized this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[7] Further dilute this stock solution as required for each analysis.

NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrument: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[12]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Data Acquisition: Full scan mode. For HRMS, use an Orbitrap or TOF analyzer.

FTIR Spectroscopy
  • Instrument: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.[15]

  • Sample Application: Place a small amount of the neat liquid sample or a drop of the concentrated solution onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan with the clean ATR crystal and ratio the sample scan against the background.

UV-Vis Spectroscopy
  • Instrument: A double-beam UV-Vis spectrophotometer.[12]

  • Sample Preparation: Dilute the stock solution of this compound in methanol or acetonitrile to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Conclusion

No single spectroscopic technique is sufficient for the complete validation of synthesized this compound. A comprehensive approach utilizing a combination of these methods is essential for unambiguous structural confirmation and accurate purity assessment. NMR provides the most detailed structural information, while LC-MS is superior for detecting and identifying trace impurities. FTIR and UV-Vis serve as rapid, complementary techniques for confirming functional groups and conjugated systems, respectively. By comparing the data obtained from the synthesized sample with reference spectra and data from the literature, researchers can confidently establish the identity and purity of their this compound, ensuring the reliability of subsequent biological and pharmacological studies.

References

Comparative Efficacy of (10)-Shogaol Across Diverse Cancer Cell Lines: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of (10)-Shogaol, a bioactive compound derived from ginger, across various cancer cell types. Due to the broader availability of detailed experimental data for the structurally similar[1]-Shogaol, this guide incorporates data for both compounds to offer a more comprehensive overview. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the mechanisms of action.

Data Presentation: Comparative Efficacy of Shogaols in Cancer Cells

The following table summarizes the cytotoxic effects (IC50 values), apoptosis-inducing capabilities, and cell cycle arrest effects of this compound and[1]-Shogaol in a range of human cancer cell lines.

Cancer TypeCell LineCompoundIC50 (µM)Apoptosis InductionCell Cycle ArrestReference(s)
Lung Cancer H-1299This compoundStronger than[2]-gingerolNot specifiedNot specified[3][4]
A549[1]-Shogaol~25.8Yes, via mitochondrial pathwayG1 or G2/M[5][6]
Colon Cancer HCT-116This compoundStronger than[2]-gingerolNot specifiedG2/M[3][4]
HCT-116[1]-Shogaol7.5Yes, via mitochondrial pathwayG2/M[7]
SW-480[1]-Shogaol10Not specifiedNot specified[8]
Caco-2[1]-Shogaol86.63YesNot specified[7]
Breast Cancer MDA-MB-231This compoundInhibited invasionNot specifiedNot specified[9][10]
MDA-MB-231[1]-Shogaol21.1 (Monolayer), 7.1 (Spheroid)YesG2/M[1][11]
MCF-7[1]-Shogaol23.3 (Monolayer), 24.1 (Spheroid)PartialG2/M[1][11]
Prostate Cancer PC-3[1]-Shogaol4YesNot specified[12]
PC-3This compoundSignificant inhibition at 100 µMNot specifiedNot specified[13]
Leukemia KG-1aShogaol (unspecified)2.99 µg/mLYesG2/M[3]
HL-60[1]-Shogaol &[2]-ShogaolSignificant inhibitionYesNot specified[4]
Melanoma B16F10[1]-ShogaolInhibition observedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or[1]-Shogaol and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of shogaols for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells and treat with shogaols as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anticancer efficacy of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis cell_culture Cancer Cell Line Culture mtt MTT Assay (Cell Viability) cell_culture->mtt apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle western_blot Western Blot (Protein Expression) cell_culture->western_blot shogaol_prep This compound Preparation shogaol_prep->mtt shogaol_prep->apoptosis shogaol_prep->cell_cycle shogaol_prep->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Experimental workflow for assessing this compound's anticancer effects.
Signaling Pathways Modulated by Shogaols

This diagram illustrates the inhibitory effects of shogaols on the NF-κB and Akt signaling pathways, which are crucial for cancer cell survival and proliferation.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) IkBa->NFkB_nucleus degradation allows nuclear translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB_nucleus->Gene_Transcription PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Shogaol This compound [6]-Shogaol Shogaol->IKK inhibits Shogaol->Akt inhibits

References

side-by-side comparison of different extraction techniques for (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (10)-Shogaol Extraction Techniques

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of various extraction techniques for this compound, a bioactive compound found in ginger (Zingiber officinale). The selection of an appropriate extraction method is critical for obtaining high-purity this compound for research and pharmaceutical applications. This document outlines the methodologies, compares the performance of different techniques with supporting data, and visualizes the experimental workflows and relevant biological signaling pathways.

Introduction to this compound

This compound is a pungent constituent of ginger that is formed from the dehydration of its corresponding gingerol, (10)-gingerol, during drying or extraction at elevated temperatures. It has garnered significant interest in the scientific community for its potent anti-inflammatory, antioxidant, and anticancer properties. These biological activities are mediated through various signaling pathways, making this compound a promising candidate for drug development.

Comparison of Extraction Techniques

The efficiency of this compound extraction is highly dependent on the chosen method and its operational parameters. This section compares conventional and modern extraction techniques, highlighting their principles, advantages, and disadvantages.

Data Presentation: Quantitative Comparison of Extraction Methods for Shogaols

Extraction TechniqueSolventKey ParametersYield of this compound (mg/g of extract)PurityRemarks
Supercritical Fluid Extraction (SFE) Supercritical CO₂50 °C, 250 bar, 8 ft³/h CO₂ flow rate, 360 min20.11 ± 4.62[1]HighEnvironmentally friendly, high selectivity.
Microwave-Assisted Extraction (MAE) 87% Ethanol in water100 °C, 5 min, 800 WData not specifically for this compound, but high for total shogaols[2]GoodRapid extraction, lower solvent consumption.
Ultrasound-Assisted Extraction (UAE) 100% Ethanol60 °C, 10 min, 51.8% ultrasound powerData not specifically for this compound, but effective for total shogaolsGoodEfficient at lower temperatures, preserving thermolabile compounds.
Conventional Solvent Extraction (Maceration) ChloroformRoom temperature, multiple extractions210 mg from 25.6 kg of dried rhizomes (yield calculation complex)[3]Variable, requires further purificationSimple, but time-consuming and requires large solvent volumes.

Detailed Experimental Protocols

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its moderate critical properties, non-toxicity, and non-flammability.

Experimental Protocol:

  • Sample Preparation: Dried ginger rhizomes are ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered ginger is packed into an extraction vessel. Supercritical CO₂ is then passed through the vessel at a controlled temperature (e.g., 50 °C) and pressure (e.g., 250 bar)[1].

  • Separation: The resulting extract, rich in shogaols, is separated from the CO₂ by depressurization in a separator vessel. The CO₂ can be recycled.

  • Purification: The crude extract may be further purified using techniques like column chromatography to isolate this compound.

SFE_Workflow Start Dried Ginger Rhizomes Grinding Grinding Start->Grinding Packing Packing into Extractor Grinding->Packing Extraction Supercritical CO₂ Extraction (50°C, 250 bar) Packing->Extraction Separation Depressurization & Separation Extraction->Separation Purification Column Chromatography Separation->Purification End This compound Purification->End

Supercritical Fluid Extraction Workflow.
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. The direct interaction of microwaves with the polar molecules in the solvent and plant material leads to rapid heating and enhanced mass transfer.

Experimental Protocol:

  • Sample Preparation: Powdered dried ginger is mixed with a suitable solvent (e.g., 87% ethanol in water) in a microwave-transparent vessel[2].

  • Extraction: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a specific power (e.g., 800 W) and temperature (e.g., 100 °C) for a short duration (e.g., 5 minutes)[2].

  • Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated to obtain the crude extract containing this compound.

MAE_Workflow Start Dried Ginger Powder Mixing Mixing with Solvent Start->Mixing Microwave Microwave Irradiation (800W, 100°C) Mixing->Microwave Filtration Filtration Microwave->Filtration Evaporation Solvent Evaporation Filtration->Evaporation End Crude Extract with This compound Evaporation->End

Microwave-Assisted Extraction Workflow.
Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting the cell walls and enhancing the release of intracellular compounds.

Experimental Protocol:

  • Sample Preparation: Dried ginger powder is suspended in a solvent (e.g., 100% ethanol).

  • Extraction: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or probe at a specific frequency and power for a defined period (e.g., 10 minutes at 60 °C).

  • Separation: The extract is separated from the solid residue by filtration or centrifugation. The solvent is then removed to yield the crude extract.

UAE_Workflow Start Dried Ginger Powder Suspension Suspension in Solvent Start->Suspension Ultrasonication Ultrasonic Irradiation (60°C, 10 min) Suspension->Ultrasonication Separation Filtration/ Centrifugation Ultrasonication->Separation Evaporation Solvent Evaporation Separation->Evaporation End Crude Extract with This compound Evaporation->End

Ultrasound-Assisted Extraction Workflow.

Biological Signaling Pathways of this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Pathway: NF-κB Signaling

This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of inflammation, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Shogaol This compound Shogaol->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Inhibition of NF-κB Pathway by this compound.
Cell Growth and Migration Pathways: TGF-β and VEGF Signaling

This compound has been observed to promote the proliferation and migration of skin cells, suggesting its potential in wound healing. This is partly mediated by its ability to enhance the production of growth factors like Transforming Growth Factor-β (TGF-β) and Vascular Endothelial Growth Factor (VEGF).

Growth_Factor_Pathways cluster_TGFb TGF-β Pathway cluster_VEGF VEGF Pathway Shogaol This compound TGFb TGF-β Production Shogaol->TGFb Enhances VEGF VEGF Production Shogaol->VEGF Enhances TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor Activates SMADs SMAD Phosphorylation TGFb_Receptor->SMADs Cell_Proliferation_TGF Cell Proliferation & Migration SMADs->Cell_Proliferation_TGF VEGF_Receptor VEGF Receptor VEGF->VEGF_Receptor Activates PI3K_Akt PI3K/Akt Pathway VEGF_Receptor->PI3K_Akt Cell_Proliferation_VEGF Cell Proliferation & Angiogenesis PI3K_Akt->Cell_Proliferation_VEGF

Enhancement of TGF-β and VEGF Signaling by this compound.
Conclusion

The choice of extraction technique for this compound significantly impacts the yield, purity, and overall efficiency of the process. Supercritical Fluid Extraction stands out for its high selectivity and environmentally friendly nature, providing a high yield of this compound. Microwave-Assisted and Ultrasound-Assisted Extraction offer rapid and efficient alternatives with reduced solvent consumption. Conventional methods, while simple, are often less efficient. The selection of the most suitable method will depend on the specific requirements of the research or application, including desired purity, scalability, and environmental considerations. Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for (10)-Shogaol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (10)-Shogaol, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory practices.

Safety and Hazard Profile

This compound is a naturally occurring compound found in ginger. According to the Safety Data Sheet (SDS), it is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is crucial to follow standard precautionary measures when handling any chemical substance.

Hazard ClassificationRatingData Source
GHS Classification Not ClassifiedCayman Chemical SDS
NFPA Rating Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS Rating Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
Sensitization No sensitizing effects knownCayman Chemical SDS
Irritant Effect No irritating effect on the eyeCayman Chemical SDS

Disposal Protocol

While this compound is not classified as hazardous, it is recommended to manage its disposal with care, aligning with practices for general chemical waste. For related compounds like 6-Shogaol, it is advised to avoid disposal down the drain and to use an industrial combustion plant.[1] Therefore, a conservative approach is warranted.

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal.

  • Waste Collection:

    • Collect waste this compound, including contaminated materials (e.g., pipette tips, gloves, empty containers), in a designated and clearly labeled waste container.

    • The container should be made of a material compatible with this compound, which is soluble in chloroform and methanol.[2]

    • Ensure the container is sealed to prevent leaks or spills.

  • Labeling:

    • Label the waste container clearly with "this compound Waste" and include the concentration and solvent if it is in solution.

  • Storage:

    • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.

    • Inform the vendor of the contents of the container. While not federally classified as hazardous, the vendor may have specific procedures for this type of chemical waste.

    • Do not dispose of this compound down the sink or in regular trash unless explicitly permitted by your local EHS and regulations.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated consult Consult Institutional & Local Disposal Regulations start->consult container Select & Label Appropriate Waste Container consult->container collect Collect Waste this compound & Contaminated Materials container->collect seal Securely Seal Container collect->seal store Store in Designated Waste Accumulation Area seal->store vendor Arrange for Pickup by Certified Waste Vendor store->vendor document Complete Waste Manifest/Documentation vendor->document end_node End: Proper Disposal Complete document->end_node

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway for Disposal Decision Making

is_hazardous Is this compound Classified as Hazardous? not_hazardous No, per SDS is_hazardous->not_hazardous No hazardous Yes is_hazardous->hazardous Yes consult_ehs Consult Institutional EHS for Guidance not_hazardous->consult_ehs hazardous->consult_ehs follow_standard Follow Standard Procedure for Non-Hazardous Chemical Waste consult_ehs->follow_standard EHS Confirms Non-Hazardous Status follow_haz Follow Procedure for Hazardous Chemical Waste consult_ehs->follow_haz EHS Classifies as Hazardous

Caption: Decision pathway for this compound disposal classification.

References

Personal protective equipment for handling (10)-Shogaol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (10)-Shogaol in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.

This compound is a pungent compound found in ginger and, while some safety data sheets (SDS) do not classify it as hazardous under the Globally Harmonized System (GHS), others indicate potential for acute oral toxicity. Therefore, it is prudent to handle it with care, employing the appropriate personal protective equipment (PPE) and following established safety protocols.

Hazard Classification

There is conflicting information regarding the GHS classification of this compound. While some suppliers state that it is not a hazardous substance, others classify it as Acute Toxicity 4 (Oral), with the H302 warning: "Harmful if swallowed." Given this discrepancy, a cautious approach is recommended.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)WarningH302: Harmful if swallowed

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. Below is a summary of recommended equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pungent oils and similar chemical compounds. Due to a lack of specific permeation data for this compound, it is advisable to double-glove and change gloves immediately if contamination is suspected.
Eye Protection Safety glasses with side shields or chemical splash gogglesEssential for protecting eyes from splashes.
Face Protection Face shieldRecommended to be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory coatStandard practice for any chemical handling.
Respiratory Protection Not generally requiredA respirator may be necessary if there is a risk of generating aerosols or if working in a poorly ventilated area. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Protocols: Safe Handling and Storage

Storage: this compound is known to be sensitive to heat, light, and pH. For optimal stability, it should be stored in a tightly sealed container in a cool, dark place. Long-term storage at -20°C is recommended.

Handling:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and waste containers, readily available.

  • Weighing and Transferring: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, pipettes) to transfer the substance.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed container for proper disposal.

  • Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of in a designated chemical waste container, clearly labeled with the contents.
Contaminated Labware (e.g., pipette tips, tubes) Place in a sealed, labeled container for chemical waste disposal.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated chemical waste container.

Consult your institution's EHS department for specific disposal guidelines, as regulations may vary.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Safety Protocols B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh and Dispense this compound C->D Proceed to Handling E Perform Experimental Procedures D->E F Segregate and Label Waste E->F Proceed to Cleanup G Decontaminate Work Surfaces F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I End of Process

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10)-Shogaol
Reactant of Route 2
(10)-Shogaol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.